Product packaging for (Rac)-Dehydrovomifoliol(Cat. No.:CAS No. 15764-81-5)

(Rac)-Dehydrovomifoliol

Numéro de catalogue: B108579
Numéro CAS: 15764-81-5
Poids moléculaire: 222.28 g/mol
Clé InChI: JJRYPZMXNLLZFH-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dehydrovomifoliol is a fenchane monoterpenoid that is substituted by methyl groups at positions 3, 5, and 5, and by both a hydroxy group and a 3-oxobut-1-en-1-yl group at position 4. It is a fenchane monoterpenoid and an enone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B108579 (Rac)-Dehydrovomifoliol CAS No. 15764-81-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

15764-81-5

Formule moléculaire

C13H18O3

Poids moléculaire

222.28 g/mol

Nom IUPAC

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+

Clé InChI

JJRYPZMXNLLZFH-AATRIKPKSA-N

SMILES isomérique

CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C

SMILES canonique

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C

Synonymes

dehydrovomifoliol

Origine du produit

United States

Foundational & Exploratory

(Rac)-Dehydrovomifoliol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Dehydrovomifoliol is a naturally occurring bisnorsesquiterpenoid belonging to the megastigmane class.[1] It is found in various plant species, including Euphorbia peplus.[1] As a racemic mixture, it consists of both the (6R)- and (6S)-enantiomers.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound possesses a core cyclohexenone ring substituted with a hydroxyl group and a butenone side chain. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueSource
Chemical Formula C₁₃H₁₈O₃[2][3][4][5]
Molecular Weight 222.28 g/mol [2][3][4]
IUPAC Name (4RS)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one[2][3]
CAS Number 15764-81-5[1][4]
Canonical SMILES CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C[3]
Appearance Oil[6]
Purity >98% (Commercially available)[6]

Biological Activities

This compound has demonstrated a range of biological activities, with notable effects on lipid metabolism, cancer cell proliferation, and inflammation.

Modulation of Lipid Metabolism

Recent studies have highlighted the potential of (+)-dehydrovomifoliol, one of the enantiomers of the racemic mixture, in alleviating hepatic lipid accumulation. This effect is primarily mediated through the activation of the PPARα–FGF21 signaling pathway.

PPARa_FGF21_Pathway Dehydrovomifoliol (+)-Dehydrovomifoliol PPARa PPARα Dehydrovomifoliol->PPARa Activates FGF21 FGF21 PPARa->FGF21 Induces expression SREBP1 SREBP1 FGF21->SREBP1 Inhibits Lipogenesis Lipogenesis (Lipid Synthesis) SREBP1->Lipogenesis Promotes

In hepatic cells, (+)-dehydrovomifoliol activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This activation leads to an increased expression of Fibroblast Growth Factor 21 (FGF21). Elevated levels of FGF21, in turn, inhibit the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master transcriptional regulator of lipogenesis. The downregulation of SREBP1 results in a decrease in the synthesis of fatty acids and triglycerides, thereby mitigating lipid accumulation in the liver.

An alternative mechanism for the anti-non-alcoholic fatty liver disease (NAFLD) activity of dehydrovomifoliol has been proposed, involving the E2F1/AKT/mTOR signaling axis.[7] Further research is required to fully elucidate the interplay between these pathways.

E2F1_AKT_mTOR_Pathway Dehydrovomifoliol Dehydrovomifoliol E2F1 E2F1 Dehydrovomifoliol->E2F1 Regulates AKT AKT E2F1->AKT Regulates mTOR mTOR AKT->mTOR Regulates Fat_Metabolism Fat Metabolism mTOR->Fat_Metabolism Impacts

Cytotoxic Activity

(S)-Dehydrovomifoliol has been reported to exhibit significant cytotoxic activities against several human cancer cell lines.[8]

Cell LineCancer TypeIC₅₀ (µg/mL)
HONE-1Nasopharyngeal CarcinomaData not available
KBOral Epidermoid CarcinomaData not available
HT-29Colorectal Carcinoma~125 (for a related extract)[9]

Note: Specific IC₅₀ values for pure this compound against these cell lines were not found in the reviewed literature. The value for HT-29 is from a study on a plant extract containing dehydrovomifoliol and should be interpreted with caution.

Anti-inflammatory and Antioxidant Activities

While specific studies on the anti-inflammatory and antioxidant properties of this compound are limited, research on the related compound (6S,9R)-vomifoliol suggests potential in these areas. (6S,9R)-vomifoliol has been shown to reduce the release of pro-inflammatory cytokines and reactive oxygen species (ROS) in human immune cells.[10] Further investigation is warranted to determine if this compound shares these properties.

Experimental Protocols

Isolation of (S)-Dehydrovomifoliol from Nitraria sibirica Pall. by High-Speed Counter-Current Chromatography (HSCCC)[8]

This protocol describes the effective separation and purification of (S)-dehydrovomifoliol from the leaves of Nitraria sibirica Pall.

HSCCC_Isolation_Workflow Start Dried Leaves of Nitraria sibirica Pall. Extraction Extraction with 95% Ethanol (B145695) Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in water and partition with ethyl acetate (B1210297) Concentration->Suspension Crude_Sample Crude Ethyl Acetate Extract Suspension->Crude_Sample HSCCC HSCCC Separation Crude_Sample->HSCCC Purified Purified (S)-Dehydrovomifoliol HSCCC->Purified

1. Plant Material and Reagents:

  • Dried leaves of Nitraria sibirica Pall.

  • 95% Ethanol

  • Ethyl acetate

  • n-Hexane

  • Methanol

  • Distilled water

  • All solvents should be of analytical grade.

2. Preparation of Crude Sample:

  • The dried leaves of Nitraria sibirica Pall. are powdered and extracted with 95% ethanol at room temperature.

  • The ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • The residue is suspended in water and partitioned with ethyl acetate.

  • The ethyl acetate layer is collected and evaporated to dryness to obtain the crude sample for HSCCC.[8]

3. HSCCC Instrumentation and Parameters:

  • Instrument: TBE-300A high-speed counter-current chromatograph.

  • Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:5:1:5. The mixture is thoroughly equilibrated at room temperature, and the two phases are separated shortly before use.

  • Stationary Phase: The upper organic phase.

  • Mobile Phase: The lower aqueous phase.

  • Flow Rate: 2.0 mL/min.

  • Revolution Speed: 850 rpm.

  • Detection Wavelength: 254 nm.

4. HSCCC Separation Procedure:

  • The multiplayer coiled column is first entirely filled with the upper phase (stationary phase).

  • The apparatus is then rotated at 850 rpm, while the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.

  • After the mobile phase front emerges and hydrodynamic equilibrium is established, the crude sample (dissolved in a small volume of the biphasic solvent system) is injected through the sample loop.

  • The effluent from the outlet of the column is continuously monitored by a UV detector at 254 nm.

  • Fractions are collected according to the elution profile.

  • The collected fractions containing the target compound are combined and evaporated to yield purified (S)-dehydrovomifoliol. From 1 g of crude sample, approximately 23 mg of (S)-dehydrovomifoliol with a purity of 95% can be obtained.[8]

Total Synthesis of this compound

A detailed, step-by-step experimental protocol for the total synthesis of this compound was not available in the reviewed publicly accessible scientific literature. The synthesis of related megastigmane derivatives often involves multi-step sequences starting from readily available chiral precursors or employing asymmetric synthesis strategies.

In Vitro Assay for Lipid Accumulation in HepG2 Cells

This protocol is adapted from studies investigating the effect of dehydrovomifoliol on oleic acid-induced lipid accumulation in human hepatoma HepG2 cells.

1. Cell Culture and Treatment:

  • HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • To induce lipid accumulation, cells are treated with oleic acid complexed to bovine serum albumin (BSA).

  • For treatment, cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 2 hours) before the addition of oleic acid.

2. Oil Red O Staining for Lipid Droplet Visualization:

  • After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.

  • Fixed cells are then stained with a filtered Oil Red O solution to visualize intracellular lipid droplets.

  • The stained lipid droplets can be observed and imaged using a microscope.

  • For quantification, the Oil Red O stain is extracted from the cells with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

3. Gene and Protein Expression Analysis:

  • To investigate the mechanism of action, the expression levels of key genes and proteins involved in lipid metabolism can be analyzed.

  • RT-qPCR: RNA is extracted from the treated cells, reverse-transcribed to cDNA, and the expression of genes such as PPARα, FGF21, and SREBP1 is quantified by real-time quantitative polymerase chain reaction.

  • Western Blotting: Protein lysates are prepared from the treated cells, and the levels of PPARα, FGF21, and SREBP1 proteins are determined by Western blotting using specific primary and secondary antibodies.

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the context of metabolic disorders and oncology. Its ability to modulate lipid metabolism through the PPARα–FGF21 pathway provides a strong rationale for its development as a therapeutic agent for conditions such as non-alcoholic fatty liver disease. The detailed experimental protocols provided in this guide are intended to facilitate and standardize future research on this compound. Further studies are needed to fully elucidate its mechanism of action, establish a comprehensive safety profile, and explore its full therapeutic potential.

References

The Ubiquitous Presence of Dehydrovomifoliol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the natural occurrence, biosynthesis, physiological functions, and analysis of dehydrovomifoliol in plants, tailored for researchers, scientists, and drug development professionals.

Introduction

Dehydrovomifoliol, a C13-norisoprenoid, is a naturally occurring compound found across a diverse range of plant species. Structurally related to the phytohormone abscisic acid (ABA), it is increasingly recognized for its significant biological activities, including allelopathic and phytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on dehydrovomifoliol in the botanical realm, focusing on its distribution, biosynthetic origins, physiological roles within plants, and detailed methodologies for its study.

Natural Occurrence and Quantitative Data

Dehydrovomifoliol has been isolated from a variety of plant species, indicating its widespread distribution. While comprehensive quantitative data across the plant kingdom remains an area of active research, existing studies have identified its presence in several medicinal and economically important plants.

Some of the notable plant species in which dehydrovomifoliol has been identified include:

  • Artemisia frigida (Fringed Sagebrush)[1][2]

  • Nitraria sibirica[3]

  • Dregea volubilis[3]

  • Polygonum chinense

  • Albizia richardiana[4]

  • Prunus persica (Peach)[5]

  • Sanicula lamelligera[5]

  • Wikstroemia trichotoma

Quantitative analysis has often focused on its bioactivity rather than its basal concentration in plant tissues. The table below summarizes the reported phytotoxic activity of dehydrovomifoliol.

Plant Species AssayedParameterConcentration for 50% Inhibition (I₅₀)Reference
Cress (Lepidium sativum)Root Growth1.2 mM[6]
Cress (Lepidium sativum)Shoot Growth2.0 mM[6]
Italian Ryegrass (Lolium multiflorum)Root Growth3.59 mM[3]
Italian Ryegrass (Lolium multiflorum)Shoot Growth4.60 mM[3]
Cress (Lepidium sativum)Root Growth3.24 mM[3]
Cress (Lepidium sativum)Shoot Growth3.79 mM[3]

Biosynthesis of Dehydrovomifoliol

The biosynthesis of dehydrovomifoliol is intricately linked to the catabolism of the essential plant hormone, abscisic acid (ABA). ABA is a C15 sesquiterpenoid derived from the cleavage of carotenoids.[7][8] The catabolism of ABA is a crucial mechanism for regulating its endogenous levels, thereby controlling various physiological processes such as seed dormancy, germination, and stress responses.[9][10]

The primary pathway for ABA catabolism involves hydroxylation.[7] While the predominant route is hydroxylation at the 8'-position to form phaseic acid, alternative catabolic pathways, including hydroxylation at the 9'-position, also exist.[9][11] Dehydrovomifoliol is considered a product of the ABA catabolic pathway, likely arising from the modification and degradation of the ABA molecule. However, the specific enzymatic steps and intermediate compounds that lead from ABA to dehydrovomifoliol in plants are yet to be fully elucidated.

The proposed biosynthetic origin of dehydrovomifoliol from the carotenoid pathway via ABA is depicted in the following diagram.

G Carotenoids Carotenoids ABA ABA Carotenoids->ABA Biosynthesis ABA Catabolism ABA Catabolism ABA->ABA Catabolism Dehydrovomifoliol Dehydrovomifoliol ABA Catabolism->Dehydrovomifoliol Enzymatic Conversion

Proposed biosynthetic linkage of dehydrovomifoliol to the carotenoid and ABA pathways.

Physiological Role in Plants

The most well-documented physiological role of dehydrovomifoliol in plants is its involvement in allelopathy. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

Dehydrovomifoliol has been shown to exhibit significant phytotoxic activity, inhibiting the seedling growth of various plant species.[3][6] This suggests that plants producing and releasing dehydrovomifoliol may have a competitive advantage by suppressing the growth of neighboring plants.

Beyond its role as an allelochemical, the endogenous functions of dehydrovomifoliol within the producing plant are less clear. Given its origin from ABA catabolism, it may act as a signaling molecule in stress responses or have a role in developmental processes. However, further research is needed to fully understand its physiological significance as a potential plant growth regulator or signaling compound.

Experimental Protocols

Extraction and Purification of Dehydrovomifoliol

A general workflow for the extraction and purification of dehydrovomifoliol from plant material is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol (B129727), Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Dehydrovomifoliol hplc->pure_compound

General workflow for the extraction and purification of dehydrovomifoliol from plants.

Detailed Methodology for Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent such as methanol or a mixture of methanol and water (e.g., 80% methanol) at room temperature for 24-48 hours.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

    • A specific protocol for Nitraria sibirica involved wetting the dried leaves with an 8% ammonia (B1221849) solution before percolation with chloroform.[3]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Detailed Methodology for Purification:

  • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as n-hexane and ethyl acetate, to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing dehydrovomifoliol using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).[12]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective method for the separation of dehydrovomifoliol from Nitraria sibirica utilized a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v).[3]

Quantification and Structural Elucidation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):

HPLC coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of dehydrovomifoliol in plant extracts.

  • Sample Preparation: Prepare a methanol extract of the plant tissue. For quantitative analysis, a known amount of an internal standard can be added. Filter the extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for dehydrovomifoliol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of isolated compounds. The following are reported ¹H and ¹³C NMR chemical shifts for dehydrovomifoliol.

¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
6.86 (d)198.2
6.39 (d)162.8
5.92 (s)128.4
2.53 (d)78.9
2.29 (s)50.8
2.26 (d)41.5
1.08 (s)31.8
1.04 (s)24.3
23.4

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Signaling Pathways (Pharmacological Context)

While plant-specific signaling pathways for dehydrovomifoliol are not yet known, studies on its pharmacological effects in mammalian systems have identified its interaction with key signaling cascades. It is important to note that these pathways describe its effects in animal cells and not its role within plants.

E2F1/AKT/mTOR Pathway: In the context of non-alcoholic fatty liver disease (NAFLD), dehydrovomifoliol has been shown to downregulate E2F1, which in turn inactivates the AKT/mTOR signaling pathway.[2][13] This pathway is crucial for cell growth, proliferation, and metabolism.

G Dehydrovomifoliol Dehydrovomifoliol E2F1 E2F1 Dehydrovomifoliol->E2F1 AKT AKT E2F1->AKT mTOR mTOR AKT->mTOR FatMetabolism Fat Metabolic Abnormalities mTOR->FatMetabolism

Dehydrovomifoliol's inhibitory effect on the E2F1/AKT/mTOR pathway in NAFLD models.

PPARα-FGF21 Pathway: Dehydrovomifoliol has also been found to alleviate oleic acid-induced lipid accumulation in HepG2 cells by activating the PPARα-FGF21 pathway.[14] PPARα is a key regulator of lipid metabolism, and its activation can lead to increased fatty acid oxidation.

Conclusion and Future Perspectives

Dehydrovomifoliol is an intriguing plant metabolite with a clear role in allelopathic interactions and a biosynthetic link to the central plant hormone ABA. While its presence is noted in a variety of species, there is a significant opportunity for further research to create a more comprehensive quantitative map of its distribution. Elucidating the specific enzymatic steps in its biosynthesis from ABA and uncovering its endogenous physiological roles and signaling pathways within plants will be crucial next steps. The detailed analytical protocols provided in this guide offer a foundation for researchers to pursue these exciting avenues of investigation, which could have implications for agriculture, through the development of natural herbicides, and for drug development, given its demonstrated bioactivities.

References

Microbial Biosynthesis of Dehydrovomifoliol from Abscisic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a C13-norisoprenoid, is a metabolite of the plant hormone abscisic acid (ABA). While its direct biosynthetic pathway from ABA in plants is not well-elucidated and may involve microbial interactions, a definitive pathway has been identified in the rhizosphere bacterium Rhodococcus sp. P1Y. This bacterium utilizes ABA as a sole carbon source, converting it to dehydrovomifoliol as a key intermediate in its degradation pathway. This technical guide provides a comprehensive overview of this microbial conversion, summarizing the current understanding of the pathway, experimental evidence, and relevant protocols for its study. The information presented is critical for researchers in microbiology, plant science, and natural product chemistry, as well as for professionals in drug development exploring the bioactivity of ABA metabolites.

Introduction

Abscisic acid (ABA) is a crucial phytohormone that regulates various aspects of plant growth, development, and stress responses. The catabolism of ABA is a vital process for maintaining hormonal homeostasis. In plants, the primary catabolic route involves oxidation at the 8'-position to yield phaseic acid and dihydrophaseic acid. However, alternative metabolic fates for ABA exist, including its conversion to the apocarotenoid dehydrovomifoliol.

Recent research has demonstrated that the soil bacterium Rhodococcus sp. P1Y can efficiently metabolize abscisic acid, with dehydrovomifoliol being a significant intermediate product.[1][2] This microbial pathway is characterized by the progressive shortening of the acyl side chain of the ABA molecule.[1][2] Understanding this biosynthetic route is essential for comprehending ABA turnover in the rhizosphere and for potentially harnessing this biotransformation for the production of dehydrovomifoliol, a compound with potential biological activities.

The Biosynthesis Pathway: A Microbial Perspective

The conversion of abscisic acid to dehydrovomifoliol by Rhodococcus sp. P1Y is a catabolic process where ABA serves as a carbon and energy source for the bacterium. The currently proposed pathway involves the shortening of the C5 side chain of ABA. While the specific enzymes catalyzing each step in Rhodococcus sp. P1Y have not yet been fully characterized, a putative pathway can be outlined based on the initial substrate and the identified product.

ABA_to_Dehydrovomifoliol ABA Abscisic Acid Intermediate Hypothetical Intermediates ABA->Intermediate Dehydrovomifoliol Dehydrovomifoliol Intermediate->Dehydrovomifoliol Enzyme1 Side-Chain Cleavage Enzymes (Putative) Enzyme1->ABA Enzyme1->Intermediate Experimental_Workflow cluster_culture Bacterial Cultivation cluster_feeding ABA Feeding cluster_analysis Metabolite Analysis Inoculation Inoculate Rhodococcus sp. P1Y in mineral salt medium Growth Incubate at 24°C with shaking (200 rpm) Inoculation->Growth ABA_addition Add ABA (e.g., 250 mg/L) as sole carbon source Growth->ABA_addition Incubation Continue incubation and monitor bacterial growth ABA_addition->Incubation Sampling Collect culture fluid at time intervals Incubation->Sampling Extraction Extract metabolites from the culture supernatant Sampling->Extraction Analysis Analyze extracts using HPLC-MS, NMR, etc. Extraction->Analysis Logical_Flow Observation Observation: Rhodococcus sp. P1Y grows on ABA as sole carbon source Hypothesis Hypothesis: ABA is catabolized into intermediate compounds Observation->Hypothesis Experiment Experiment: Culture bacterium with ABA and analyze culture medium over time Hypothesis->Experiment Data_Acquisition Data Acquisition: Use HPLC-MS to detect new metabolites Experiment->Data_Acquisition Identification Structural Elucidation: Isolate metabolite and analyze by HRMS, NMR, FTIR Data_Acquisition->Identification Confirmation Confirmation: Use radiolabeled ABA to trace the metabolic fate Identification->Confirmation Conclusion Conclusion: Dehydrovomifoliol is a key intermediate in the bacterial degradation of ABA Confirmation->Conclusion

References

(S)-Dehydrovomifoliol: A Technical Overview of its Cytotoxic Activities Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing research on the cytotoxic activities of (S)-dehydrovomifoliol against various cancer cell lines. While research in this specific area is emerging, this document synthesizes the available data, outlines relevant experimental methodologies, and explores potential mechanisms of action to guide future research and drug development efforts.

Cytotoxic Activity

The cytotoxic potential of (S)-dehydrovomifoliol has been investigated against a limited number of cancer cell lines. The available quantitative data, primarily presented as IC50 values (the concentration of a substance required to inhibit the growth of 50% of cells), are summarized below.

Cell LineCancer TypeIC50 (µg/mL)Reference
EoL-1Acute Myeloid Leukemia40.82 ± 0.8[1]
MV4-11Acute Myeloid Leukemia35.54 ± 4.1[1]

Note: The provided IC50 values are for a fraction containing dehydrovomifoliol as a major bioactive compound, not for the purified (S)-dehydrovomifoliol itself. Further studies with the isolated compound are necessary to determine its precise cytotoxic potency.

Experimental Protocols

The following section details standardized experimental protocols that can be employed to assess the cytotoxic activities of (S)-dehydrovomifoliol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of (S)-dehydrovomifoliol (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with (S)-dehydrovomifoliol at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[3][4] Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with (S)-dehydrovomifoliol, harvested, and washed with PBS as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified using appropriate software.[5][6]

Potential Signaling Pathways

Preliminary evidence suggests that the cytotoxic effects of dehydrovomifoliol may be mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

AKT/mTOR Pathway

Research on dehydrovomifoliol in the context of nonalcoholic fatty liver disease has indicated its interaction with the E2F1/AKT/mTOR signaling pathway.[5][7] The AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[7] (S)-dehydrovomifoliol may exert its cytotoxic effects by inhibiting this pathway, leading to decreased cancer cell proliferation and survival.

AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival S_Dehydrovomifoliol (S)-Dehydrovomifoliol S_Dehydrovomifoliol->AKT Inhibits? S_Dehydrovomifoliol->mTOR Inhibits?

Caption: Proposed inhibition of the AKT/mTOR pathway by (S)-dehydrovomifoliol.

Induction of Apoptosis and Cell Cycle Arrest

Studies on a bioactive fraction rich in dehydrovomifoliol have shown its ability to induce G0/G1 cell cycle arrest and apoptosis in acute myeloid leukemia cells.[1] This suggests that (S)-dehydrovomifoliol may activate intrinsic or extrinsic apoptotic pathways and interfere with the cell cycle machinery.

Experimental_Workflow cluster_assays Cytotoxicity & Mechanistic Assays Start Cancer Cell Culture Treatment Treat with (S)-Dehydrovomifoliol Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Incubation->Apoptosis CellCycle PI Staining (Cell Cycle) Incubation->CellCycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) MTT->Data_Analysis Apoptosis->Data_Analysis CellCycle->Data_Analysis End Conclusion on Cytotoxic Activity Data_Analysis->End

Caption: General experimental workflow for assessing (S)-dehydrovomifoliol cytotoxicity.

Conclusion and Future Directions

The currently available data, although limited, suggests that (S)-dehydrovomifoliol exhibits cytotoxic properties against certain cancer cell lines, potentially through the induction of apoptosis, cell cycle arrest, and modulation of the AKT/mTOR signaling pathway. However, to fully elucidate its potential as an anticancer agent, further research is imperative. Future studies should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of purified (S)-dehydrovomifoliol against a wider panel of human cancer cell lines from various tissue origins.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying its cytotoxic effects, including the definitive role of the AKT/mTOR pathway and other potential signaling cascades.

  • In Vivo Efficacy: Assessing the anti-tumor efficacy of (S)-dehydrovomifoliol in preclinical animal models of cancer.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of (S)-dehydrovomifoliol to identify compounds with enhanced potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anticancer potential of (S)-dehydrovomifoliol. The outlined protocols and potential mechanisms of action provide a framework for designing future studies to comprehensively evaluate its therapeutic promise.

References

Dehydrovomifoliol: A Sesquiterpenoid Poised as a Key Modulator of Plant Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a C13 nor-isoprenoid classified as a sesquiterpenoid, is emerging as a significant, yet not fully understood, player in plant biology. While its role as a potent allelopathic agent is well-documented, mounting evidence suggests a more nuanced function as a signaling molecule, particularly in the context of abiotic stress responses. This technical guide synthesizes the current understanding of dehydrovomifoliol's role in plant signaling, with a focus on its structural relationship to the key stress hormone abscisic acid (ABA) and its potential to modulate plant physiological processes. We provide a comprehensive overview of its known biological activities, present available quantitative data, and detail relevant experimental protocols to facilitate further research into this intriguing molecule. This guide is intended for researchers in plant science, chemical biology, and drug development seeking to explore the signaling capabilities of dehydrovomifoliol and its potential applications.

Introduction: Dehydrovomifoliol as a Bioactive Sesquiterpenoid

Dehydrovomifoliol is a naturally occurring sesquiterpenoid found in a variety of plant species. Structurally, it is an oxidized derivative of ionone (B8125255) and is closely related to the plant hormone abscisic acid (ABA). Its presence in plants has been linked to allelopathic interactions, where it acts as a phytotoxin to inhibit the growth of neighboring plants[1][2]. This growth-inhibitory effect has been quantified in several studies, highlighting its potential as a natural herbicide.

Beyond its role in plant-plant interactions, the structural similarity of dehydrovomifoliol to ABA has led to investigations into its potential as a signaling molecule within the plant. ABA is a central regulator of plant responses to abiotic stresses such as drought, salinity, and cold. The ability of dehydrovomifoliol and its analogs to mimic ABA functions, such as inducing stomatal closure, strongly suggests its involvement in plant stress signaling pathways[3]. This guide will delve into the evidence supporting this hypothesis and provide the necessary technical information for its further exploration.

Dehydrovomifoliol in Plant Signaling: An Emerging Role in Abiotic Stress

While direct evidence of dehydrovomifoliol's signaling cascade in plants is still being elucidated, a compelling case for its involvement can be built upon its ABA-like activities and its impact on plant physiology.

Allelopathic Activity and Growth Regulation

Dehydrovomifoliol has been identified as a key allelochemical in several plant species, contributing to their ability to suppress the growth of competing plants. Its phytotoxicity is concentration-dependent, affecting both root and shoot elongation.

Table 1: Quantitative Data on the Allelopathic Effects of Dehydrovomifoliol

Test SpeciesParameterI50 Value (mM)Reference
Cress (Lepidium sativum)Seedling Growth3.24 - 4.60[2]
Italian Ryegrass (Lolium multiflorum)Seedling GrowthNot specified[2]

I50 represents the concentration required for 50% inhibition.

The mechanism behind this growth inhibition is not fully understood but is hypothesized to involve interference with fundamental cellular processes, potentially overlapping with stress signaling pathways.

The Link to Abscisic Acid (ABA) Signaling

The most promising avenue for understanding dehydrovomifoliol's signaling role lies in its connection to ABA. The structural resemblance between the two molecules is striking, and functional assays have demonstrated that related compounds, like vomifoliol (B113931), can induce stomatal closure with an efficacy comparable to ABA[3][4]. Stomatal closure is a classic ABA-mediated response to water deficit, aimed at reducing water loss through transpiration.

This suggests that dehydrovomifoliol may act as an ABA analog, interacting with components of the ABA signaling pathway. The core ABA signaling module consists of:

  • PYR/PYL/RCAR receptors: Intracellular receptors that bind ABA.

  • Protein Phosphatases 2C (PP2Cs): Negative regulators of the pathway, which are inhibited by the ABA-receptor complex.

  • SnRK2 kinases: Positive regulators that are activated upon PP2C inhibition and phosphorylate downstream targets to initiate physiological responses.

It is plausible that dehydrovomifoliol could bind to PYR/PYL/RCAR receptors, thereby initiating the signaling cascade. However, direct binding and inhibition studies with plant-derived proteins are currently lacking.

Diagram 1: Hypothesized ABA Signaling Pathway and the Potential Role of Dehydrovomifoliol

ABA_Signaling cluster_stress Abiotic Stress (e.g., Drought) cluster_synthesis Biosynthesis cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Stress Stress ABA ABA Stress->ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds PP2C PP2C (Active) Receptor->PP2C Inhibit SnRK2_inactive SnRK2 (Inactive) PP2C->SnRK2_inactive Inhibit SnRK2_active SnRK2 (Active) SnRK2_inactive->SnRK2_active Activation ABA_Receptor ABA-Receptor Complex PP2C_inactive PP2C (Inactive) ABA_Receptor->PP2C_inactive Inhibit Gene_Expression Stress-Responsive Gene Expression SnRK2_active->Gene_Expression Stomatal_Closure Stomatal Closure SnRK2_active->Stomatal_Closure Dehydrovomifoliol Dehydrovomifoliol Dehydrovomifoliol->Receptor Putative Binding

Caption: Hypothesized ABA signaling pathway and the putative interaction of dehydrovomifoliol.

Experimental Protocols

To facilitate further investigation into the signaling role of dehydrovomifoliol in plants, this section provides detailed methodologies for key experiments.

Quantification of Dehydrovomifoliol in Plant Tissues using LC-MS/MS

This protocol is adapted from general plant metabolomics procedures and should be optimized for the specific plant matrix.

Objective: To accurately quantify the endogenous levels of dehydrovomifoliol in plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (B129727) (HPLC grade) with 0.1% formic acid

  • Internal standard (e.g., deuterated ABA or a structurally similar compound not present in the plant)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column

Procedure:

  • Sample Collection and Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

    • Weigh 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add 1 mL of pre-chilled extraction solvent and the internal standard to the tube.

    • Vortex thoroughly for 1 minute.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the extract onto the C18 column.

    • Use a gradient elution program with mobile phases of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for dehydrovomifoliol will need to be determined by infusing a pure standard.

  • Data Analysis:

    • Quantify dehydrovomifoliol by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of pure dehydrovomifoliol.

Diagram 2: Experimental Workflow for Dehydrovomifoliol Quantification

Quantification_Workflow Start Plant Tissue (e.g., Arabidopsis) Grinding Grind in Liquid N2 Start->Grinding Extraction Extract with 80% Methanol + Internal Standard Grinding->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS Quantification Quantify using Standard Curve LC_MS->Quantification

Caption: Workflow for the quantification of dehydrovomifoliol in plant tissues.

Stomatal Aperture Bioassay

This bioassay can be used to assess the ABA-like activity of dehydrovomifoliol.

Objective: To determine if dehydrovomifoliol can induce stomatal closure in a manner similar to ABA.

Materials:

  • Epidermal peels from a suitable plant species (e.g., Vicia faba or Commelina communis)

  • Opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

  • Dehydrovomifoliol stock solution (in DMSO or ethanol)

  • ABA stock solution (positive control)

  • Microscope with a camera and image analysis software

Procedure:

  • Preparation of Epidermal Peels:

    • Carefully peel the abaxial epidermis from a fully expanded leaf.

    • Float the peels on the opening buffer under light for at least 2 hours to induce stomatal opening.

  • Treatment:

    • Transfer the peels to fresh opening buffer containing different concentrations of dehydrovomifoliol (e.g., 0, 1, 10, 50 µM).

    • Include a positive control with ABA (e.g., 10 µM) and a vehicle control (DMSO or ethanol (B145695) at the same concentration as in the treatments).

    • Incubate for a defined period (e.g., 2 hours) under the same light conditions.

  • Measurement of Stomatal Aperture:

    • Mount the epidermal peels on a microscope slide in their respective treatment solutions.

    • Capture images of at least 20 stomata per peel.

    • Measure the width of the stomatal pore using image analysis software.

  • Data Analysis:

    • Calculate the average stomatal aperture for each treatment.

    • Compare the effect of dehydrovomifoliol to the control and ABA treatments.

Gene Expression Analysis by qRT-PCR

This protocol allows for the investigation of whether dehydrovomifoliol treatment alters the expression of known ABA-responsive genes.

Objective: To determine if dehydrovomifoliol can induce the expression of ABA-responsive genes in plant seedlings.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-day-old, grown on MS medium)

  • Dehydrovomifoliol treatment solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and instrument

  • Primers for target genes (e.g., RD29A, RAB18) and a reference gene (e.g., ACTIN2)

Procedure:

  • Seedling Treatment:

    • Transfer seedlings to liquid MS medium containing dehydrovomifoliol at the desired concentration.

    • Include a mock-treated control.

    • Incubate for a specific time course (e.g., 0, 1, 3, 6 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest seedlings, blot dry, and flash-freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

  • qRT-PCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

    • Run the reaction in a qPCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Future Directions and Conclusion

The study of dehydrovomifoliol as a signaling molecule in plants is a promising and relatively unexplored field. While its role as an allelopathic agent is established, its potential to act as an endogenous or exogenous signaling molecule, particularly in the context of abiotic stress, warrants further investigation.

Key research questions to be addressed include:

  • Does dehydrovomifoliol directly bind to any of the known ABA receptors in plants?

  • What is the full transcriptomic and proteomic response of plants to dehydrovomifoliol treatment?

  • What is the biosynthetic pathway of dehydrovomifoliol in plants, and is it regulated by stress?

  • Can dehydrovomifoliol or its derivatives be utilized as novel plant growth regulators to enhance crop resilience to abiotic stress?

References

Dehydrovomifoliol: A Key Metabolite in Rhizosphere Plant-Microbe Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a C13-norisoprenoid, is emerging as a significant microbial metabolite within the complex ecosystem of the plant rhizosphere. This technical guide provides a comprehensive overview of dehydrovomifoliol's role as a product of bacterial metabolism, particularly through the degradation of the plant hormone abscisic acid (ABA). It details the known bacterial producers, the metabolic pathway, its effects on plant growth, and standardized experimental protocols for its identification and quantification. This document aims to equip researchers with the necessary information to explore the potential of dehydrovomifoliol in agricultural and pharmaceutical applications.

Introduction: The Rhizosphere and Microbial Metabolites

The rhizosphere, the narrow region of soil directly influenced by root secretions, is a hotspot of microbial activity.[1] Within this dynamic environment, a complex interplay of chemical signaling between plants and microbes governs nutrient cycling, plant growth, and stress responses.[2] Rhizosphere bacteria produce a vast array of secondary metabolites that can act as signaling molecules, growth promoters, or inhibitors.[3] Among these, dehydrovomifoliol is gaining attention for its biological activities and its origin from the bacterial transformation of a key plant hormone.

Dehydrovomifoliol: A Bacterial Metabolite of Abscisic Acid

Dehydrovomifoliol, with the chemical formula C₁₃H₁₈O₃, is a known apocarotenoid.[4] Its presence in the rhizosphere is primarily linked to the metabolic activities of certain bacteria that can utilize the plant hormone abscisic acid (ABA) as a carbon source.[1][5][6]

Known Bacterial Producers

Research has identified specific rhizosphere bacteria capable of converting ABA to dehydrovomifoliol. This metabolic capability has been confirmed in:

  • Rhodococcus sp. P1Y : This bacterium, isolated from the rhizosphere of rice, can assimilate ABA as a sole carbon source, producing dehydrovomifoliol as a key intermediate in its degradation pathway.[1][6]

  • Corynebacterium sp. : A species of Corynebacterium isolated from soil has also been shown to metabolize ABA into dehydrovomifoliol as the major metabolic product.

Biosynthesis: The Abscisic Acid Degradation Pathway

The formation of dehydrovomifoliol by rhizosphere bacteria occurs through the degradation of abscisic acid. The proposed pathway suggests that the bacterial degradation and assimilation of ABA begin with a gradual shortening of the acyl part of the ABA molecule.[4] This biotransformation is a crucial process in regulating the levels of ABA in the soil, which can otherwise inhibit seed germination and root growth at high concentrations.[1][6]

Effects of Dehydrovomifoliol on Plants

Dehydrovomifoliol has been shown to exhibit phytotoxic effects on certain plant species. Studies have demonstrated that it can significantly suppress the seedling growth of cress (Lepidium sativum).[7] This suggests a potential role for dehydrovomifoliol in allelopathic interactions within the rhizosphere, where it may influence the composition and dynamics of the plant community. The inhibitory effects are concentration-dependent, highlighting the importance of its production and degradation rates in the soil.

Signaling in the Rhizosphere: A Potential Role for Dehydrovomifoliol

While the direct signaling pathways involving dehydrovomifoliol in the rhizosphere are not yet fully elucidated, its origin from ABA metabolism and its phytotoxic effects suggest its involvement in plant-microbe communication. It may act as a signal that influences root colonization by other microorganisms or modulates plant defense responses. Further research is needed to unravel the specific receptors and signaling cascades that may be triggered by dehydrovomifoliol in plant roots.

Rhizosphere_Signaling_Hypothesis cluster_plant Plant Root cluster_rhizosphere Rhizosphere Plant Plant ABA_Production Abscisic Acid (ABA) Production Plant->ABA_Production Produces ABA_in_Soil ABA in Soil ABA_Production->ABA_in_Soil Exudation Root_Growth Root Growth Regulation Plant_Defense Plant Defense Response ABA_in_Soil->Root_Growth Inhibits at high conc. Rhizosphere_Bacteria Rhizosphere Bacteria (e.g., Rhodococcus sp.) ABA_in_Soil->Rhizosphere_Bacteria Metabolized by Dehydrovomifoliol Dehydrovomifoliol Rhizosphere_Bacteria->Dehydrovomifoliol Produces Dehydrovomifoliol->Root_Growth Inhibits (Hypothesized) Dehydrovomifoliol->Plant_Defense Modulates (Hypothesized)

Hypothesized role of dehydrovomifoliol in rhizosphere signaling.

Experimental Protocols

This section provides detailed methodologies for the study of dehydrovomifoliol as a bacterial metabolite.

Screening of Rhizosphere Bacteria for Dehydrovomifoliol Production

This protocol outlines a general method for isolating and screening rhizosphere bacteria for their ability to metabolize ABA and produce dehydrovomifoliol.

Screening_Workflow Start Rhizosphere Soil Sample Collection Isolation Isolation of Bacteria on Nutrient Agar (B569324) Start->Isolation Enrichment Enrichment Culture in Minimal Salt Medium with ABA as Sole Carbon Source Isolation->Enrichment Incubation Incubation and Growth Monitoring Enrichment->Incubation Extraction Extraction of Supernatant with Ethyl Acetate Incubation->Extraction Analysis LC-MS/MS Analysis for Dehydrovomifoliol Extraction->Analysis Identification Identification of Positive Strains Analysis->Identification End Further Characterization Identification->End

Workflow for screening bacteria for dehydrovomifoliol production.

Protocol Steps:

  • Sample Collection: Collect soil samples from the rhizosphere of the target plant species.

  • Bacterial Isolation: Serially dilute the soil samples and plate on a general-purpose nutrient agar to obtain individual bacterial colonies.

  • Enrichment Culture: Inoculate individual bacterial isolates into a minimal salt medium where ABA is provided as the sole carbon source.

  • Cultivation: Incubate the cultures under appropriate conditions (e.g., 28°C with shaking). Monitor bacterial growth by measuring optical density.

  • Metabolite Extraction: After a suitable incubation period, centrifuge the cultures and extract the supernatant with an organic solvent such as ethyl acetate.

  • Chemical Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of dehydrovomifoliol.

  • Identification: Identify bacterial strains that consistently produce dehydrovomifoliol for further characterization.

Isolation and Purification of Dehydrovomifoliol from Bacterial Culture

This protocol is adapted from the methodology used for Rhodococcus sp. P1Y.[1][6]

Materials:

  • Bacterial culture grown in ABA-supplemented medium

  • Centrifuge

  • Freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Solvents: Acetonitrile (B52724), Water, Formic Acid

Procedure:

  • Culture Preparation: Grow the dehydrovomifoliol-producing bacterium in a liquid culture medium supplemented with ABA.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells.

  • Supernatant Lyophilization: Freeze-dry the supernatant to concentrate the metabolites.

  • Preparative HPLC: Re-dissolve the lyophilized powder in a suitable solvent and subject it to preparative HPLC on a C18 column. Use a gradient of acetonitrile and water with 0.1% formic acid to separate the compounds.

  • Fraction Collection: Collect fractions based on the chromatogram peaks.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated dehydrovomifoliol.

Structural Elucidation and Quantification

Structural Elucidation: The chemical structure of the purified compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • UV-Vis Spectroscopy: To observe the electronic transitions within the molecule.

Quantification: Quantitative analysis of dehydrovomifoliol in bacterial cultures or soil samples can be performed using LC-MS/MS. A standard curve should be generated using a purified dehydrovomifoliol standard of known concentrations.

Data Presentation

Table 1: Physicochemical Properties of Dehydrovomifoliol

PropertyValue
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
IUPAC Name (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one

Table 2: Quantitative Data on the Phytotoxic Effects of Dehydrovomifoliol on Cress (Lepidium sativum) Seedlings [7]

Concentration (mM)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
0.1 Not significantNot significant
1.0 ~40%~30%
I₅₀ (mM) 1.22.0

Conclusion and Future Directions

Dehydrovomifoliol represents a fascinating example of how rhizosphere bacteria can modify the chemical landscape of the soil by metabolizing plant-derived compounds. Its production by multiple bacterial genera and its demonstrated phytotoxic effects suggest a significant, yet underexplored, role in plant-microbe and plant-plant interactions.

Future research should focus on:

  • Screening diverse rhizosphere environments to identify a broader range of dehydrovomifoliol-producing microorganisms.

  • Elucidating the specific enzymatic machinery responsible for the conversion of ABA to dehydrovomifoliol in these bacteria.

  • Investigating the signaling pathways in plants that are affected by dehydrovomifoliol to understand its mode of action.

  • Exploring the potential of dehydrovomifoliol as a natural herbicide or a modulator of plant growth and development in agricultural systems.

A deeper understanding of the biosynthesis and ecological function of dehydrovomifoliol will undoubtedly open new avenues for the development of novel strategies in sustainable agriculture and biotechnology.

References

Dehydrovomifoliol: A Technical Guide to its Physical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the degradation of carotenoids. It is found in various plants and has garnered interest in the scientific community for its potential biological activities. Notably, dehydrovomifoliol has been identified as a dual inhibitor of AKT and mTOR, key components of the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[1] This technical guide provides an in-depth overview of the physical properties and solubility of dehydrovomifoliol, essential data for its application in research and drug development.

Physical Properties

Dehydrovomifoliol is typically described as an oily substance or a yellowish to colorless crystalline solid.[2] Its key physical and chemical properties are summarized in the table below. It is important to note that while some experimental data is available, certain properties like the boiling point are predicted values based on computational models.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O₃[3][4]
Molar Mass 222.28 g/mol [3][4]
Appearance Oily or yellowish to colorless crystalline solid[2]
Melting Point 108-112 °C[2]
Boiling Point (Predicted) 367.4 ± 42.0 °C[2]
Density (Predicted) 1.125 ± 0.06 g/cm³[2]
pKa (Predicted) 12.20 ± 0.60[2]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery in biological systems. Dehydrovomifoliol exhibits limited solubility in aqueous solutions but is soluble in several common organic solvents. A summary of its solubility is presented below.

SolventSolubilitySource(s)
Water Practically insoluble (Predicted: 0.55 g/L)[5][6][7]
Chloroform Soluble[8]
Dichloromethane Soluble[8]
Ethyl Acetate Soluble[8]
Dimethyl Sulfoxide (DMSO) Soluble[8]
Acetone Soluble[8]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of dehydrovomifoliol can be determined using the capillary method, a standard technique for crystalline solids.[2][9][10][11][12]

Materials:

  • Dehydrovomifoliol (crystalline solid)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle (if necessary)

Procedure:

  • Sample Preparation: A small amount of crystalline dehydrovomifoliol is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[10]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[10]

  • Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Crystalline Dehydrovomifoliol Load Load Capillary Tube (2-3 mm) Grind->Load Place Place in Melting Point Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Range Heat->Observe Record Record Melting Point Range Observe->Record

Workflow for Melting Point Determination.
Determination of Solubility

A standard qualitative and semi-quantitative method to determine the solubility of dehydrovomifoliol in various solvents is described below.[13][14][15][16][17][18][19]

Materials:

  • Dehydrovomifoliol

  • A range of solvents (e.g., water, ethanol, methanol, DMSO, chloroform, acetone)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Solvent: A fixed volume of the desired solvent (e.g., 1 mL) is added to a series of clean, dry test tubes.

  • Addition of Solute: A pre-weighed small amount of dehydrovomifoliol (e.g., 1 mg) is added to each test tube.

  • Mixing: The tubes are sealed and vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: The mixture is allowed to stand, and a visual inspection is performed to see if the solid has completely dissolved.

  • Incremental Addition: If the solid dissolves completely, further increments of dehydrovomifoliol are added and the process is repeated until saturation is reached (i.e., solid material remains undissolved).

  • Quantification: The total mass of dehydrovomifoliol dissolved in the known volume of solvent is used to express the solubility, typically in mg/mL or g/L. For qualitative assessment, the compound is simply classified as soluble, partially soluble, or insoluble.

experimental_workflow_solubility cluster_setup Setup cluster_process Process cluster_decision Decision cluster_outcome Outcome AddSolvent Add Known Volume of Solvent AddSolute Add Weighed Amount of Dehydrovomifoliol AddSolvent->AddSolute Mix Vortex Vigorously AddSolute->Mix Observe Observe for Dissolution Mix->Observe Dissolved Completely Dissolved? Observe->Dissolved Saturated Saturated Solution (Record Solubility) Dissolved->Saturated No AddMore Add More Solute Dissolved->AddMore Yes AddMore->AddSolute

Workflow for Solubility Determination.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Dehydrovomifoliol has been identified as an inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][20][21] This pathway is a critical regulator of cell metabolism, growth, proliferation, and survival. Its dysregulation is frequently implicated in various diseases, including cancer. Dehydrovomifoliol exerts its effect by dually inhibiting AKT and mTOR, two key kinases in this cascade. The simplified signaling pathway and the points of inhibition by dehydrovomifoliol are illustrated below.

signaling_pathway_akt_mtor GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits CellSurvival Cell Survival AKT->CellSurvival mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits CellGrowth Cell Growth & Protein Synthesis p70S6K->CellGrowth Dehydrovomifoliol Dehydrovomifoliol Dehydrovomifoliol->AKT inhibits Dehydrovomifoliol->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Inhibition of the PI3K/AKT/mTOR Pathway by Dehydrovomifoliol.

Conclusion

This technical guide provides a comprehensive summary of the known physical properties and solubility of dehydrovomifoliol, along with standardized protocols for their experimental determination. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound. A clear understanding of these fundamental characteristics is paramount for the design of future studies and the potential development of dehydrovomifoliol-based therapeutics.

References

Dehydrovomifoliol: An In-Depth Technical Guide to its Allelopathic Potential in Plant-Plant Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant attention for its diverse biological activities, including its potent allelopathic potential. Allelopathy, the chemical inhibition of one plant by another, plays a crucial role in shaping plant ecosystems and holds promise for the development of natural herbicides. This technical guide provides a comprehensive overview of the allelopathic effects of dehydrovomifoliol, detailing its inhibitory activities, proposed mechanisms of action, and the experimental protocols used to elucidate its properties.

Data Presentation: Quantitative Allelopathic Effects

Dehydrovomifoliol has been shown to inhibit the seed germination and seedling growth of a variety of plant species. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration required to inhibit a biological process by 50%).

Target Plant SpeciesParameter MeasuredIC50 Value (mM)Reference(s)
Cress (Lepidium sativum)Root Growth3.24[1]
Shoot Growth3.79[1]
Italian Ryegrass (Lolium multiflorum)Root Growth3.59[1]
Shoot Growth4.60[1]

Table 1: Inhibitory Effects of Dehydrovomifoliol on Cress and Italian Ryegrass. [1]

Target Plant SpeciesParameter MeasuredIC50 Value (mg/mL)Reference(s)
Radish (Raphanus sativus)Root Length4.39
Shoot Length5.16
Canola (Brassica napus)Root Length5.50
Shoot Length4.75

Table 2: Inhibitory Effects of Dehydrovomifoliol from Euphorbia dracunculoides Extract on Radish and Canola.

Experimental Protocols

A fundamental aspect of studying allelopathy is the use of robust and reproducible bioassays. The following sections detail the methodologies for key experiments cited in the investigation of dehydrovomifoliol's allelopathic potential.

Preparation of Dehydrovomifoliol Solutions

For bioassays, a stock solution of pure dehydrovomifoliol is prepared in a suitable solvent, such as methanol (B129727) or ethanol, due to its limited water solubility. Serial dilutions are then made with distilled water or a nutrient solution to achieve the desired test concentrations. A solvent control, containing the same concentration of the solvent used to dissolve the dehydrovomifoliol, is essential to ensure that the observed effects are not due to the solvent itself.

Seed Germination and Seedling Growth Bioassay (Cress Bioassay)

The cress bioassay is a standard and sensitive method for evaluating the allelopathic effects of chemical compounds.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 2 or equivalent)

  • Cress (Lepidium sativum) seeds

  • Dehydrovomifoliol solutions of varying concentrations

  • Control solution (distilled water or nutrient solution)

  • Solvent control solution

  • Growth chamber or incubator with controlled temperature and light conditions

Procedure:

  • Place two layers of filter paper in each Petri dish.

  • Moisten the filter paper with 5 mL of the respective test solution (dehydrovomifoliol concentrations, control, or solvent control).

  • Evenly place 20-30 cress seeds on the moistened filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at a constant temperature (e.g., 25°C) and under a defined light/dark cycle (e.g., 16h light / 8h dark) for a specified period (e.g., 3-5 days).

  • After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter relative to the control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the dehydrovomifoliol concentration and fitting the data to a dose-response curve.

Experimental Workflow for Allelopathy Bioassay

Experimental_Workflow A Preparation of Dehydrovomifoliol Stock and Test Solutions C Application of Test Solutions to Filter Paper A->C B Preparation of Petri Dishes with Filter Paper B->C D Sowing of Cress Seeds C->D E Incubation in Controlled Environment D->E F Data Collection: Germination Rate, Root/Shoot Length E->F G Data Analysis: Calculation of % Inhibition and IC50 F->G Oxidative_Stress_Pathway cluster_plant_cell Plant Cell Dehydrovomifoliol Dehydrovomifoliol Perception Perception (e.g., Membrane Receptors) Dehydrovomifoliol->Perception ROS_Production Increased ROS Production (O₂⁻, H₂O₂, •OH) Perception->ROS_Production Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Damage) ROS_Production->Oxidative_Damage Growth_Inhibition Growth Inhibition & Cell Death Oxidative_Damage->Growth_Inhibition Hormone_Signaling_Interference cluster_auxin Auxin Signaling cluster_aba ABA Signaling Dehydrovomifoliol Dehydrovomifoliol Auxin_Transport Inhibition of Auxin Transport Dehydrovomifoliol->Auxin_Transport Auxin_Signaling Disruption of Auxin Signaling Cascade Dehydrovomifoliol->Auxin_Signaling ABA_Perception Interference with ABA Perception Dehydrovomifoliol->ABA_Perception ABA_Metabolism Alteration of ABA Metabolism Dehydrovomifoliol->ABA_Metabolism Growth_Inhibition Inhibition of Germination & Growth Auxin_Transport->Growth_Inhibition Auxin_Signaling->Growth_Inhibition ABA_Perception->Growth_Inhibition ABA_Metabolism->Growth_Inhibition

References

Methodological & Application

Protocol for the Isolation of (S)-Dehydrovomifoliol from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(S)-Dehydrovomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the degradation of carotenoids. It is found in a variety of plant species and has garnered significant interest from the scientific community due to its diverse and potent biological activities. Research has indicated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1] (S)-dehydrovomifoliol has shown significant cytotoxic activities against several human cancer cell lines, including nasopharyngeal, oral epidermoid, and colorectal carcinoma cells.[1] This application note provides detailed protocols for the isolation of (S)-dehydrovomifoliol from plant leaves, targeting researchers, scientists, and professionals in drug development. Two distinct methodologies are presented: a highly efficient High-Speed Counter-Current Chromatography (HSCCC) method and a more conventional column chromatography approach.

Plant Sources

(S)-Dehydrovomifoliol has been isolated from a wide array of plant species. Some of the notable sources include:

  • Nitraria sibirica Pall.[1]

  • Artemisia frigida Willd.

  • Elaeocarpus floribundus

  • Cochliobolus lunatus

  • Buphthalmum salicifolium[2]

  • Chamaecyparis formosensis[2]

  • Chenopodium album[2]

  • Cucumis sativus (Cucumber)[2]

  • Dendrobium loddigesii[2]

  • Euphorbia helioscopia[2]

  • Helianthus annuus (Sunflower)[2]

  • Houttuynia cordata[2]

  • Nelumbo nucifera (Lotus)[2]

  • Oryza sativa (Rice)[2]

  • Phaseolus vulgaris (Common bean)[2]

  • Physalis peruviana (Cape gooseberry)[2]

  • Piper lolot[2]

  • Prunus armeniaca (Apricot)[2]

  • Salvia chinensis[2]

Data Presentation

The yield of (S)-dehydrovomifoliol can vary significantly depending on the plant source and the isolation method employed. The following table summarizes quantitative data from selected studies.

Plant SourceExtraction MethodPurification MethodStarting MaterialCrude Extract YieldFinal Yield of (S)-DehydrovomifoliolPurityReference
Nitraria sibirica Pall. (leaves)Chloroform (B151607) percolationHSCCC325 g (dried leaves)11 g23 mg (from 1 g of crude sample)95%[1][3]
Artemisia frigida Willd. (aerial parts)95% aqueous Ethanol (B145695) immersionColumn Chromatography & Semi-preparative HPLC2.2 kg (dried and powdered)26.9 g (methylene dichloride fraction)5.2 mgNot specified

Experimental Protocols

Two detailed protocols for the isolation of (S)-dehydrovomifoliol are provided below. The first utilizes High-Speed Counter-Current Chromatography (HSCCC), a sophisticated liquid-liquid chromatography technique. The second employs conventional column chromatography, a more widely accessible method.

Protocol 1: Isolation of (S)-Dehydrovomifoliol from Nitraria sibirica Pall. Leaves using HSCCC

This protocol is adapted from the methodology described for the isolation of (S)-dehydrovomifoliol from Nitraria sibirica Pall.[1][3]

1. Plant Material and Extraction

  • 1.1. Plant Material Preparation: Collect fresh leaves of Nitraria sibirica Pall. and air-dry them in the shade. Once fully dried, grind the leaves into a coarse powder.

  • 1.2. Extraction:

    • Take 325 g of the dried leaf powder and moisten it with an 8% ammonia (B1221849) solution.

    • Percolate the moistened powder with chloroform at room temperature for 2 days. This process should be repeated 10 times to ensure exhaustive extraction.

    • Combine all the chloroform extracts.

    • Evaporate the solvent from the combined extracts under reduced pressure to obtain the crude sample. From 325 g of dried leaves, approximately 11 g of crude extract can be expected.[3]

2. HSCCC Separation and Purification

  • 2.1. HSCCC Instrumentation: A preparative HSCCC instrument is required for this step.

  • 2.2. Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 1:5:1:5 volume ratio. Equilibrate the mixture in a separation funnel at room temperature and separate the upper and lower phases.

  • 2.3. HSCCC Operation:

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Set the apparatus to rotate at 850 rpm.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

    • Once the system reaches hydrodynamic equilibrium, inject 1 g of the crude sample dissolved in 20 mL of a 1:1 mixture of the upper and lower phases.

    • Monitor the effluent at 254 nm with a UV detector.

    • Collect the fractions corresponding to the peak of interest.

  • 2.4. Analysis of Fractions: Analyze the collected fractions and the initial crude sample by High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of (S)-dehydrovomifoliol. A purity of approximately 95% can be achieved with this method.[1][3]

3. Structural Elucidation

Confirm the chemical structure of the isolated compound as (S)-dehydrovomifoliol using the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis.

¹H and ¹³C NMR Spectral Data of (S)-Dehydrovomifoliol

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, multiplicity, J in Hz)
139.8-
249.3-
3197.3-
4125.7-
5--
677.7-
7130.1-
8132.7-
971.9-
1020.4-
1123.1-
1224.0-
1319.0-

(Note: Detailed signal assignments for ¹H NMR were not fully provided in the searched literature, but the ¹³C NMR data is characteristic for the megastigmane skeleton of dehydrovomifoliol.[4])

Protocol 2: Isolation of (+)-Dehydrovomifoliol from Artemisia frigida Willd. using Column Chromatography

This protocol is based on the bioassay-guided fractionation of (+)-dehydrovomifoliol from Artemisia frigida.

1. Plant Material and Extraction

  • 1.1. Plant Material Preparation: Air-dry the aerial parts of Artemisia frigida and grind them into a fine powder.

  • 1.2. Extraction:

    • Immerse 2.2 kg of the powdered plant material in 95% aqueous ethanol. Repeat this process four times, with each immersion lasting for 3 hours.

    • Combine the ethanol extracts and concentrate them under reduced pressure.

  • 1.3. Solvent Partitioning:

    • Suspend the concentrated extract in water.

    • Sequentially partition the aqueous suspension with petroleum ether, methylene (B1212753) dichloride, ethyl acetate (B1210297), and n-butanol.

    • The methylene dichloride fraction is the one of interest for isolating (+)-dehydrovomifoliol. Concentrate this fraction to yield approximately 26.9 g of crude extract.

2. Chromatographic Purification

  • 2.1. Silica (B1680970) Gel Column Chromatography:

    • Subject the methylene dichloride fraction to silica gel column chromatography (200-300 mesh).

    • Elute the column with a gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1 v/v).

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • 2.2. MCI Gel Column Chromatography:

    • Combine the fractions containing the target compound and further purify them using an MCI gel column.

    • Elute the column with a gradient of methanol (B129727) and water (from 40:60 to 90:20 v/v).

  • 2.3. Semi-preparative HPLC:

    • Perform a final purification step using semi-preparative HPLC.

    • Use a mobile phase of methanol and water (41:59 v/v) at a flow rate of 2.0 mL/min.

    • (+)-Dehydrovomifoliol is expected to elute at a retention time of approximately 26.0 minutes under these conditions, yielding around 5.2 mg of the pure compound.

3. Structural Confirmation

The structure of the isolated compound should be confirmed by comparing its spectroscopic data (NMR, MS) and optical rotation values with those reported in the literature.

Mandatory Visualization

Isolation_Workflow_HSCCC cluster_extraction Step 1: Extraction cluster_purification Step 2: HSCCC Purification cluster_analysis Step 3: Structural Analysis plant_material Dried & Powdered Nitraria sibirica Leaves extraction Percolation with Chloroform plant_material->extraction crude_extract Crude Chloroform Extract extraction->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fractions Collect Fractions hsccc->fractions solvent_system n-hexane:ethyl acetate:methanol:water (1:5:1:5, v/v) solvent_system->hsccc pure_compound (S)-Dehydrovomifoliol (>95% Purity) fractions->pure_compound analysis Spectroscopic Analysis (MS, 1H NMR, 13C NMR) pure_compound->analysis

Caption: Workflow for the isolation of (S)-dehydrovomifoliol using HSCCC.

Isolation_Workflow_Column_Chromatography cluster_extraction_cc Step 1: Extraction & Partitioning cluster_purification_cc Step 2: Chromatographic Purification cluster_analysis_cc Step 3: Structural Confirmation plant_material_cc Dried & Powdered Artemisia frigida Aerial Parts extraction_cc Extraction with 95% Ethanol plant_material_cc->extraction_cc partitioning Solvent Partitioning extraction_cc->partitioning ch2cl2_fraction Methylene Dichloride Fraction partitioning->ch2cl2_fraction silica_gel Silica Gel Column Chromatography ch2cl2_fraction->silica_gel mci_gel MCI Gel Column Chromatography silica_gel->mci_gel prep_hplc Semi-preparative HPLC mci_gel->prep_hplc pure_compound_cc (+)-Dehydrovomifoliol prep_hplc->pure_compound_cc analysis_cc Spectroscopic Analysis & Comparison with Literature Data pure_compound_cc->analysis_cc

Caption: Workflow for isolating (+)-dehydrovomifoliol via column chromatography.

References

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Dehydrovomifoliol in Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dehydrovomifoliol, a sesquiterpenoid of interest in plant biology and pharmacology.

Introduction

Dehydrovomifoliol is a naturally occurring sesquiterpenoid and an abscisic acid (ABA) analog found in a variety of plants.[1] It is recognized for its role as a plant metabolite and its potential pharmacological activities.[1] Accurate quantification of dehydrovomifoliol in complex biological matrices is crucial for understanding its physiological functions, metabolic pathways, and potential as a biomarker or therapeutic agent.

This application note details a highly selective and sensitive method using a Triple Quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The protocol provides a complete workflow, from sample preparation to data analysis, designed to achieve reliable quantification of dehydrovomifoliol in plant tissues.

Principle of the Method

The method employs liquid chromatography to separate dehydrovomifoliol from endogenous matrix components. The analyte is then detected by a tandem mass spectrometer. Quantification is achieved using the stable isotope dilution technique, which involves spiking the sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS) prior to sample preparation. The use of a SIL-IS is the gold standard as it corrects for matrix effects and variations in sample recovery during extraction.[2] Detection is performed in negative ion electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard to ensure maximum selectivity and sensitivity.[3]

Experimental Protocols

Materials and Reagents
  • Dehydrovomifoliol analytical standard (≥98% purity)

  • Stable Isotope-Labeled Internal Standard (e.g., d6-Abscisic Acid or a custom-synthesized d-dehydrovomifoliol)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Extraction Solvent: Acetonitrile:Water:Formic Acid (80:19:1, v/v/v)

  • Reconstitution Solvent: Acetonitrile:Water (20:80, v/v)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dehydrovomifoliol and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the dehydrovomifoliol stock solution in the reconstitution solvent to create calibration standards ranging from 0.1 ng/mL to 200 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in the reconstitution solvent.

  • Quality Control (QC) Samples: Prepare QC samples in a pooled matrix extract at low, medium, and high concentrations (e.g., 0.5, 50, and 150 ng/mL) from a separate weighing of the analytical standard.

Sample Preparation from Plant Tissue

This protocol is optimized for the extraction of moderately polar sesquiterpenoids from plant leaves.

  • Homogenization: Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Extraction: Add 1.0 mL of ice-cold Extraction Solvent and 10 µL of the 100 ng/mL Internal Standard Spiking Solution.

  • Vortexing: Securely cap the tubes and vortex vigorously for 2 minutes.

  • Sonication: Sonicate the mixture in an ice bath for 10 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of Reconstitution Solvent. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Final Sample: Transfer the final supernatant to an LC autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

A typical LC-MS/MS system, such as a Waters Xevo TQ-S coupled with an ACQUITY UPLC I-Class system, can be used.

Workflow Diagram

LC-MSMS Workflow for Dehydrovomifoliol Quantification LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plant Tissue (100 mg) Spike 2. Add Internal Standard Sample->Spike Extract 3. Add Extraction Solvent Spike->Extract Homogenize 4. Vortex & Sonicate Extract->Homogenize Centrifuge1 5. Centrifuge (14,000 x g) Homogenize->Centrifuge1 Collect 6. Collect Supernatant Centrifuge1->Collect Dry 7. Evaporate to Dryness Collect->Dry Reconstitute 8. Reconstitute in Solvent Dry->Reconstitute Centrifuge2 9. Final Centrifugation Reconstitute->Centrifuge2 Transfer 10. Transfer to LC Vial Centrifuge2->Transfer LC_Inject 11. Inject Sample (5 µL) Transfer->LC_Inject LC_Separation 12. UPLC Separation (C18 Column) LC_Inject->LC_Separation MS_Ionization 13. ESI Source (Negative Mode) LC_Separation->MS_Ionization MS_Analysis 14. MRM Detection (TQ-MS) MS_Ionization->MS_Analysis Integration 15. Peak Integration MS_Analysis->Integration Calibration 16. Calibration Curve Generation Integration->Calibration Quantification 17. Calculate Concentration Calibration->Quantification Report 18. Final Report Quantification->Report

Caption: Workflow for dehydrovomifoliol quantification.

Data Presentation and Results

Quantitative data should be summarized in clear, structured tables. Below are templates with typical parameters for this method.

Table 1: Optimized MS/MS Parameters

The following parameters should be optimized by infusing a standard solution of dehydrovomifoliol. The transitions are proposed based on the structure of dehydrovomifoliol (MW=222.28) and common fragmentation patterns of related compounds like ABA.[4]

CompoundIon ModePrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone Voltage (V)Collision Energy (eV)
Dehydrovomifoliol (Quantifier) ESI-221.1153.1 0.0503518
Dehydrovomifoliol (Qualifier) ESI-221.1203.10.0503512
d6-Abscisic Acid (IS) ESI-269.2159.10.0504015

Note: Cone voltage and collision energy are instrument-dependent and require empirical optimization.[5]

Table 2: Chromatographic Conditions
ParameterValue
UPLC Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B in 6 min, hold for 1 min, return to 10% B
Run Time 10 minutes
Table 3: Representative Method Validation Summary

The method should be validated for linearity, sensitivity, accuracy, and precision according to standard bioanalytical guidelines.

ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Monitored and compensated by SIL-IS

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective tool for the quantification of dehydrovomifoliol in plant tissue. The use of a stable isotope-labeled internal standard and optimized MRM parameters ensures high-quality, reproducible data suitable for demanding research applications in plant science, metabolomics, and drug discovery.

References

Application Notes & Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dehydrovomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dehydrovomifoliol is a sesquiterpenoid found in various plants and has been noted for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification and quantification in complex matrices such as plant extracts and biological samples. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for the analysis of dehydrovomifoliol, providing high resolution and sensitivity. These application notes provide a detailed protocol for the GC-MS analysis of dehydrovomifoliol, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of dehydrovomifoliol from dried plant material.

  • Materials:

    • Dried and powdered plant material

    • Methanol (B129727) or Ethanol (B145695) (analytical grade)

    • N-hexane, Chloroform (optional, for fractionation)

    • Rotary evaporator

    • Whatman No. 1 filter paper

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Procedure:

    • Weigh approximately 10 g of dried, powdered plant material.

    • Suspend the powder in 100 mL of methanol or ethanol in a flask.

    • Agitate the mixture on an orbital shaker for 24-72 hours at room temperature.[1][2]

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.[3]

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.

    • The resulting crude extract can be further purified by liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, chloroform) if a cleaner sample is required.

    • For GC-MS analysis, accurately weigh a portion of the dried extract (e.g., 5-15 mg) and reconstitute it in a suitable volatile solvent such as methanol or ethyl acetate (B1210297) to a final concentration of 1 mg/mL.[4]

    • Vortex the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any remaining particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are recommended for the analysis of dehydrovomifoliol. Instrument conditions may need to be optimized for specific equipment.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).

  • GC Conditions:

    • Column: DB-5MS or similar non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][3]

    • Injector Temperature: 250°C.[1][5]

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 10:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 10°C/min.

      • Ramp to 280°C at a rate of 5°C/min, hold for 10 minutes.[1]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[5]

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Mass Scan Range: m/z 40-500.

    • Solvent Delay: 3-5 minutes.

Data Presentation

Table 1: Quantitative Data for Dehydrovomifoliol

ParameterValueReference
Molecular FormulaC₁₃H₁₈O₃[6]
Molecular Weight222.28 g/mol [6]
Kovats Retention Index (Semi-standard non-polar column)1799.8[6]

Table 2: Mass Spectral Data of Dehydrovomifoliol

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
124Base Peak[C₈H₁₂O]⁺
43High[C₂H₃O]⁺
41High[C₃H₅]⁺
Note: Data is based on the top peaks listed in the PubChem database. A full experimental mass spectrum with relative intensities for all fragments is recommended for definitive identification.[6]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction 72h shaking filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration reconstitution Reconstitution in Volatile Solvent concentration->reconstitution final_sample Filtered Sample in GC Vial reconstitution->final_sample Syringe Filter (0.45 µm) injection GC Injection final_sample->injection separation Chromatographic Separation (DB-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-500) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum Acquisition chromatogram->mass_spectrum library_search NIST Library Comparison mass_spectrum->library_search identification Compound Identification library_search->identification quantification Quantification identification->quantification

Caption: Workflow for the GC-MS analysis of dehydrovomifoliol.

Dehydrovomifoliol_Signaling Hypothesized Signaling Pathway of Dehydrovomifoliol (Lipid Metabolism Modulation in HepG2 Cells) Dehydrovomifoliol (+)-Dehydrovomifoliol PPARa PPARα Dehydrovomifoliol->PPARa Activates FGF21 FGF21 PPARa->FGF21 Upregulates Lipogenesis Lipogenesis Genes (e.g., SREBP1, FASN, ACC) FGF21->Lipogenesis Downregulates FattyAcidOxidation Fatty Acid Oxidation Genes (e.g., ACOX1) FGF21->FattyAcidOxidation Upregulates LipidAccumulation Lipid Accumulation Lipogenesis->LipidAccumulation Promotes FattyAcidOxidation->LipidAccumulation Inhibits

Caption: Signaling pathway of dehydrovomifoliol in lipid metabolism.[7]

References

Optimized Solvent Extraction of Dehydrovomifoliol from Plant Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant interest in the scientific community for its diverse biological activities, including potential therapeutic applications. Efficient extraction of this compound from plant sources is a critical first step for research and development. This document provides detailed application notes and optimized protocols for the solvent extraction of dehydrovomifoliol from plant tissues. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the extraction workflow and a relevant biological signaling pathway to facilitate a comprehensive understanding of the process from isolation to its potential mechanism of action.

Introduction

Dehydrovomifoliol is a secondary metabolite found in various plant species, including Artemisia frigida and Nitraria sibirica Pall. It has been studied for its potential role in alleviating nonalcoholic fatty liver disease by modulating the AKT/mTOR signaling pathway.[1][2] The efficient isolation of dehydrovomifoliol is paramount for further pharmacological investigation and potential drug development. The choice of extraction solvent and methodology significantly impacts the yield and purity of the isolated compound. This document outlines effective extraction strategies and provides detailed protocols to guide researchers in obtaining high-quality dehydrovomifoliol for their studies.

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and purification of dehydrovomifoliol.

Table 1: Yield of (S)-Dehydrovomifoliol from Nitraria sibirica Pall. Leaves [1]

Plant MaterialCrude Sample Weight (g)Purified (S)-Dehydrovomifoliol Yield (mg)Purity (%)
Nitraria sibirica Pall. leaves12395

Table 2: Solvent Partitioning of Artemisia frigida Aerial Parts Extract [3]

Initial ExtractPartitioning SolventWeight of Fraction (g)
95% Aqueous EtOHPetroleum Ether51.2
Methylene (B1212753) Dichloride26.9
Ethyl Acetate (B1210297)7.43
n-Butanol34.6

Note: Dehydrovomifoliol was further isolated from the methylene dichloride fraction.[3]

Experimental Protocols

Protocol 1: General Solvent Extraction of Dehydrovomifoliol from Plant Tissue

This protocol provides a general method for the initial solvent extraction of dehydrovomifoliol from dried plant material. Optimization of solvent composition, temperature, and extraction time is recommended for specific plant matrices.

Materials:

Procedure:

  • Maceration:

    • Immerse the dried and powdered plant material (e.g., 2.2 kg of Artemisia frigida aerial parts) in 95% aqueous ethanol at room temperature.[3]

    • Allow the mixture to macerate for a sufficient period (e.g., repeating the extraction four times for 3 hours each).[3]

    • Filter the extract to remove solid plant material.

  • Concentration:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[3]

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude ethanol extract in water.[3]

    • Sequentially partition the aqueous suspension with solvents of increasing polarity to separate compounds based on their solubility.[3] A typical sequence is:

      • Petroleum ether (to remove non-polar compounds)

      • Dichloromethane (the fraction often containing dehydrovomifoliol)[3]

      • Ethyl acetate

      • n-Butanol

    • Collect each solvent fraction separately.

  • Fraction Concentration:

    • Concentrate each fraction using a rotary evaporator to yield the respective crude fractions.

  • Further Purification:

    • The fraction containing dehydrovomifoliol (typically the dichloromethane fraction) can be subjected to further chromatographic purification, such as column chromatography or high-speed counter-current chromatography (HSCCC) (see Protocol 3.2).[3][4]

Protocol 2: Optimized Extraction Parameters (General Recommendations)

For optimal extraction of dehydrovomifoliol, consider the following parameters. These are general guidelines, and empirical testing is crucial for each specific plant matrix.

  • Solvent Selection: 80% methanol is often a good compromise for extracting a broad range of secondary metabolites.[5] For dehydrovomifoliol specifically, initial extraction with 95% ethanol has proven effective.[3]

  • Solvent-to-Solid Ratio: A ratio of 13:1 (solvent volume: plant material weight) is a recommended starting point.[5]

  • Extraction Time: Maceration for 6 hours, repeated four times with fresh solvent, can be effective.[5]

  • Temperature: Extraction and evaporation temperatures up to 60°C are generally acceptable without significant degradation of the target compounds.[5]

  • Extraction Method: While maceration is a simple method, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and solvent consumption.[6]

Protocol 3: Purification of (S)-Dehydrovomifoliol using High-Speed Counter-Current Chromatography (HSCCC)[1]

This protocol is for the purification of dehydrovomifoliol from a crude extract, as demonstrated with Nitraria sibirica Pall.

Materials:

  • Crude extract containing dehydrovomifoliol

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

Procedure:

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 1:5:1:5 (v/v) ratio.[1]

    • Thoroughly mix the solvents in a separation funnel and allow the phases to separate at room temperature.

  • HSCCC Instrument Setup:

    • Fill the HSCCC coil with the stationary phase (the upper organic phase).

    • Set the rotational speed of the instrument (e.g., 850 rpm).

  • Sample Injection:

    • Dissolve the crude sample (e.g., 1 g) in a suitable volume of the two-phase solvent system.

    • Inject the sample into the HSCCC system.

  • Elution:

    • Pump the mobile phase (the lower aqueous phase) through the coil at a specific flow rate (e.g., 2 mL/min).[1]

  • Fraction Collection and Analysis:

    • Monitor the effluent from the column with a UV detector (e.g., at 254 nm).

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the purity of the fractions containing dehydrovomifoliol by HPLC.

  • Isolation of Dehydrovomifoliol:

    • Combine the pure fractions and evaporate the solvent to obtain purified (S)-dehydrovomifoliol.

Visualizations

Experimental Workflow

G Plant Plant Material (e.g., Leaves) Grinding Drying and Grinding Plant->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (e.g., Dichloromethane/Water) CrudeExtract->Partitioning Fraction Crude Dehydrovomifoliol Fraction Partitioning->Fraction Concentration2 Concentration Fraction->Concentration2 Purification Chromatographic Purification (e.g., HSCCC) Concentration2->Purification PureCompound Pure Dehydrovomifoliol Purification->PureCompound

Caption: Experimental workflow for the extraction and purification of dehydrovomifoliol.

Dehydrovomifoliol Signaling Pathway

G cluster_pathway Dehydrovomifoliol Dehydrovomifoliol E2F1 E2F1 Dehydrovomifoliol->E2F1 downregulates AKT AKT E2F1->AKT activates E2F1->AKT mTOR mTOR AKT->mTOR activates AKT->mTOR FatMetabolism Fat Metabolic Abnormalities mTOR->FatMetabolism promotes mTOR->FatMetabolism NAFLD NAFLD Alleviation mTOR->NAFLD improves

Caption: Dehydrovomifoliol's role in the E2F1/AKT/mTOR signaling pathway.[1]

References

Application Note: Dehydrovomifoliol as an Analytical Standard in Phytohormone Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrovomifoliol is a naturally occurring apocarotenoid found in various plant species.[1] Apocarotenoids are derived from the oxidative cleavage of carotenoids and are involved in diverse physiological processes in plants, acting as signaling molecules, pigments, and aroma compounds. The structural similarity of dehydrovomifoliol to abscisic acid (ABA), a major phytohormone, suggests its potential role in plant growth, development, and stress responses. Accurate quantification of dehydrovomifoliol is crucial for elucidating its physiological functions and its interactions with other phytohormones. This application note provides a comprehensive overview and detailed protocols for the use of dehydrovomifoliol as an analytical standard in phytohormone research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of dehydrovomifoliol is essential for its proper handling, storage, and use as an analytical standard.

PropertyValueReference
Molecular Formula C13H18O3[1]
Monoisotopic Molecular Weight 222.1256 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, acetonitrile
Synonyms (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one, (+)-Dehydrovomifoliol[1]

Experimental Protocols

The following protocols describe the extraction and quantification of dehydrovomifoliol from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique for phytohormone analysis.[2][3]

Sample Preparation and Extraction

Accurate quantification begins with proper sample collection and efficient extraction of the analyte.[2]

Materials:

  • Plant tissue (e.g., leaves, roots, 50-100 mg fresh weight)[2][4]

  • Liquid nitrogen[2][5]

  • Mortar and pestle or tissue homogenizer[2][5]

  • Extraction solvent: 2-Propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v)[2]

  • Internal standard (e.g., deuterated dehydrovomifoliol or a structurally similar compound)

  • Dichloromethane[2]

  • Centrifuge

Protocol:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[2][5]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2][5]

  • Transfer a known weight of the powdered tissue (50-100 mg) to a microcentrifuge tube.[2][4]

  • Add 1 mL of ice-cold extraction solvent and the internal standard.

  • Shake for 30 minutes at 4°C.

  • Add 1 mL of dichloromethane (B109758) and shake for another 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.[5]

  • Carefully collect the lower organic phase and transfer it to a new tube.[2]

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2]

LC Parameters:

ParameterValueReference
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A Water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 5-10 µL

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dehydrovomifoliol223.1125.115
Internal Standard[Value][Value][Value]

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example Quantification of Dehydrovomifoliol in Different Plant Tissues

Plant TissueDehydrovomifoliol Concentration (ng/g FW)Standard Deviation
Leaf15.21.8
Root8.70.9
Stem11.41.2

Visualizations

Experimental Workflow

experimental_workflow sample_collection Sample Collection (Flash Freeze in Liquid N2) homogenization Homogenization sample_collection->homogenization extraction Extraction with Solvent & Internal Standard homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_analysis Data Analysis & Quantification lc_ms_analysis->data_analysis

Caption: A generalized workflow for the quantification of dehydrovomifoliol.

Putative Signaling Pathway

Dehydrovomifoliol is an apocarotenoid, sharing biosynthetic precursors with the phytohormone abscisic acid (ABA). While its specific signaling pathway in plants is not fully elucidated, it is hypothesized to be involved in stress response pathways, potentially interacting with ABA signaling components.

putative_signaling_pathway cluster_stress Environmental Stress cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction cluster_response Physiological Response stress Drought, Salinity, etc. carotenoids Carotenoids stress->carotenoids dehydrovomifoliol Dehydrovomifoliol carotenoids->dehydrovomifoliol Oxidative Cleavage aba Abscisic Acid (ABA) carotenoids->aba Oxidative Cleavage receptor Putative Receptor dehydrovomifoliol->receptor stress_tolerance Enhanced Stress Tolerance aba->stress_tolerance Crosstalk downstream Downstream Signaling (e.g., Kinase Cascades) receptor->downstream tf Transcription Factors downstream->tf gene_expression Stress-Responsive Gene Expression tf->gene_expression gene_expression->stress_tolerance

Caption: A putative signaling pathway for dehydrovomifoliol in plant stress response.

References

Application Notes and Protocols: Dehydrovomifoliol in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dehydrovomifoliol, a natural terpene, has emerged as a potent modulator of lipid metabolism. It has demonstrated significant effects in alleviating lipid accumulation in hepatic cells, making it a valuable tool for studying metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[1] Research indicates that dehydrovomifoliol exerts its effects by influencing key signaling pathways that regulate lipogenesis and fatty acid oxidation.[2] These application notes provide a comprehensive overview of its mechanism, quantitative effects, and detailed protocols for its use in in-vitro models of lipid metabolism.

Mechanism of Action

Dehydrovomifoliol modulates lipid metabolism through at least two distinct signaling pathways:

  • The PPARα-FGF21 Pathway: Studies in oleic acid-induced HepG2 cells, a model for NAFLD, show that dehydrovomifoliol activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] This activation leads to an increase in Fibroblast Growth Factor 21 (FGF21) expression.[2] The upregulated PPARα-FGF21 axis subsequently suppresses the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1 (SREBP1), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN).[1][2] Concurrently, it enhances the expression of genes involved in fatty acid oxidation, such as Acyl-CoA Oxidase 1 (ACOX1).[1][2] The effects of dehydrovomifoliol can be reversed by using a PPARα antagonist, confirming the central role of this pathway.[1][2]

  • The E2F1/AKT/mTOR Axis: Independent bioinformatics and molecular docking studies have identified an alternative mechanism involving the E2F1 transcription factor.[3] This research suggests that dehydrovomifoliol may alleviate NAFLD by downregulating the E2F1/AKT/mTOR signaling axis, which is known to be associated with the regulation of fat metabolism.[3][4]

Data Presentation: Quantitative Effects of Dehydrovomifoliol

The following tables summarize the dose-dependent effects of (+)-dehydrovomifoliol on lipid accumulation and gene expression in oleic acid (OA)-induced HepG2 cells, based on published data.[2][5]

Table 1: Effect of Dehydrovomifoliol on Lipid Accumulation

Treatment GroupConcentrationTriglyceride Content (% of OA Control)Lipid Droplets (% of OA Control)
Control-~15%~10%
Oleic Acid (OA)10 μM100%100%
OA + Dehydrovomifoliol10 μM~75%~70%
OA + Dehydrovomifoliol20 μM~50%~45%
OA + Dehydrovomifoliol40 μM~30%~25%

Table 2: Effect of Dehydrovomifoliol on Lipid Metabolism Gene Expression (mRNA levels)

GeneFunctionFold Change with Dehydrovomifoliol (40 μM) vs. OA Control
Lipogenesis Genes
SREBP1Master regulator of lipogenesis↓ Decreased significantly
ACCFatty acid synthesis↓ Decreased significantly
FASNFatty acid synthesis↓ Decreased significantly
Fatty Acid Oxidation Genes
PPARαRegulates fatty acid oxidation↑ Increased significantly
ACOX1Peroxisomal beta-oxidation↑ Increased significantly
FGF21Regulates glucose and lipid metabolism↑ Increased significantly

Signaling Pathway and Workflow Diagrams

Dehydrovomifoliol_PPARa_FGF21_Pathway DV Dehydrovomifoliol PPARa PPARα DV->PPARa Activates FGF21 FGF21 PPARa->FGF21 Increases Expression FAO Fatty Acid Oxidation (ACOX1) PPARa->FAO Promotes SREBP1 SREBP1 FGF21->SREBP1 Inhibits Lipogenesis Lipogenesis (ACC, FASN) SREBP1->Lipogenesis Promotes

Caption: Dehydrovomifoliol activates the PPARα-FGF21 signaling pathway.

Dehydrovomifoliol_AKT_mTOR_Pathway DV Dehydrovomifoliol AKT_mTOR E2F1 / AKT / mTOR Axis DV->AKT_mTOR Inhibits Lipid_Metabolism Lipid Metabolism Regulation (Alleviation of NAFLD) AKT_mTOR->Lipid_Metabolism Regulates

Caption: Dehydrovomifoliol inhibits the E2F1/AKT/mTOR signaling axis.

Experimental_Workflow Start Seed HepG2 Cells in Culture Plates Pretreat Pre-treat with Dehydrovomifoliol (Various Concentrations, 30 min) Start->Pretreat Induce Induce Lipid Accumulation (10 μM Oleic Acid, 24 h) Pretreat->Induce Process Process Cells Induce->Process Stain Oil Red O Staining (Visualization & Quantification) Process->Stain For Imaging Lyse Cell Lysis Process->Lyse For Assays TG_Assay Triglyceride Assay Lyse->TG_Assay RNA_Extract RNA Extraction Lyse->RNA_Extract Protein_Extract Protein Extraction Lyse->Protein_Extract qPCR RT-qPCR Analysis RNA_Extract->qPCR Western Western Blot Analysis Protein_Extract->Western

Caption: Workflow for in-vitro analysis of Dehydrovomifoliol effects.

Experimental Protocols

Protocol 1: In-Vitro Model of NAFLD in HepG2 Cells

This protocol describes how to induce and treat a cellular model of NAFLD using HepG2 cells.[2]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dehydrovomifoliol (stock solution in DMSO)

  • Oleic Acid (OA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed HepG2 cells into appropriate culture plates (e.g., 4 x 10⁵ cells/well for a 6-well plate) and allow them to adhere for 24 hours.

  • Preparation of OA-BSA Complex: Prepare a 10 mM stock solution of Oleic Acid by dissolving it in 0.1 M NaOH at 70°C. Prepare a 10% BSA solution in serum-free DMEM. Add the OA stock to the BSA solution to achieve a final concentration of 1 mM OA with a molar ratio of OA:BSA of approximately 6:1. Stir for 1 hour at 37°C and filter-sterilize.

  • Treatment: a. When cells reach 70-80% confluency, replace the culture medium with serum-free DMEM for 12 hours. b. Pre-treat the cells with varying concentrations of dehydrovomifoliol (e.g., 10, 20, 40 μM) for 30 minutes.[2][5] Include a vehicle control (DMSO). c. Add the OA-BSA complex to the media to a final concentration of 10 μM OA to induce lipid accumulation.[2][5] d. Incubate the cells for 24 hours.

  • Cell Processing: After incubation, cells are ready for analysis via Oil Red O staining, triglyceride measurement, RNA extraction, or protein lysis.

Protocol 2: Quantification of Lipid Accumulation

A. Oil Red O Staining [2][6]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol (B130326)

  • Isopropanol (100%)

Procedure:

  • Gently wash the treated cells twice with PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash the cells again with PBS.

  • Prepare the Oil Red O working solution by diluting the stock solution with water (6:4 ratio) and filtering. Let it sit for 20 minutes.

  • Incubate the fixed cells with the Oil Red O working solution for 1 hour at room temperature.

  • Wash the cells repeatedly with water until the background is clear.

  • Visualize and photograph the lipid droplets using an inverted microscope.

  • For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.

  • Measure the absorbance of the eluted stain at 540 nm using a microplate reader.

B. Triglyceride (TG) Content Assay [2][6]

Materials:

  • Cell lysis buffer

  • Commercial Triglyceride Quantification Kit

Procedure:

  • Wash the treated cells with cold PBS.

  • Lyse the cells according to the manufacturer's protocol for the TG kit.

  • Centrifuge the lysate to pellet cell debris.

  • Measure the triglyceride concentration in the supernatant using the commercial kit, following the manufacturer's instructions.

  • Normalize the TG content to the total protein concentration of the lysate, which can be determined using a BCA or Bradford protein assay.

Protocol 3: Gene and Protein Expression Analysis

A. RT-qPCR for mRNA Expression [2][7]

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (for SREBP1, ACC, FASN, PPARα, ACOX1, FGF21, and a housekeeping gene like GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the treated HepG2 cells using an appropriate kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

B. Western Blot for Protein Levels [2][7]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SREBP1, anti-PPARα, anti-FGF21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 μg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control like β-actin.

References

Application Notes and Protocols for In Vitro Bioactivity of Dehydrovomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant interest for its diverse biological activities. This document provides a comprehensive set of in vitro bioassay protocols to evaluate the bioactivity of dehydrovomifoliol, with a primary focus on its role in modulating lipid metabolism, alongside methods for assessing its cytotoxic, antioxidant, and anti-inflammatory potential. The protocols are designed for researchers in drug discovery and development to obtain reproducible and comparable data.

Assessment of Cytotoxicity

Prior to evaluating the specific bioactivities of dehydrovomifoliol, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Cytotoxicity of Dehydrovomifoliol in Various Cell Lines (IC50 values)
Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
A549Human Lung Carcinoma> 64.448[1]
HT-29Human Colorectal Adenocarcinoma> 64.448[1]
MCF-7Human Breast Adenocarcinoma> 64.448[1]
HepG2Human Liver Hepatocellular CarcinomaNo significant cytotoxicity observed at concentrations used for lipid metabolism studies24[2][3]
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HepG2, A549, HT-29, MCF-7) into a 96-well plate at a density of 4 × 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of dehydrovomifoliol (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Evaluation of Activity on Lipid Metabolism in HepG2 Cells

Recent studies have highlighted the potential of dehydrovomifoliol in alleviating lipid accumulation in hepatocytes, a key feature of non-alcoholic fatty liver disease (NAFLD). The following protocols are designed to investigate this effect in an in vitro model using oleic acid-induced lipid accumulation in HepG2 cells.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis HepG2 Seed HepG2 Cells Pretreat Pretreat with Dehydrovomifoliol (e.g., 1, 5, 10 µM for 30 min) HepG2->Pretreat Induce Induce Lipid Accumulation (10 µM Oleic Acid for 24 h) Pretreat->Induce ORO Oil Red O Staining (Lipid Visualization) Induce->ORO TG Triglyceride Assay (Lipid Quantification) Induce->TG RNA RT-qPCR (Gene Expression) Induce->RNA Protein Western Blot (Protein Expression) Induce->Protein

Caption: Workflow for assessing dehydrovomifoliol's effect on lipid metabolism.

Experimental Protocols

a) Oleic Acid-Induced Lipid Accumulation in HepG2 Cells

  • Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 24-well plates for staining, 6-well plates for molecular analysis) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of dehydrovomifoliol (e.g., 1, 5, 10 µM) for 30 minutes.

  • Induction: Add oleic acid to a final concentration of 10 µM to induce lipid accumulation and incubate for 24 hours.

b) Oil Red O Staining for Lipid Droplet Visualization

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

  • Staining: Wash the fixed cells and stain with a working solution of Oil Red O (0.5g in 60% isopropanol) for 15 minutes at room temperature.[4]

  • Washing: Remove the staining solution and wash with PBS to remove unbound dye.

  • Imaging: Visualize and capture images of the lipid droplets using a microscope.

c) Triglyceride (TG) Content Quantification

  • Cell Lysis: Following treatment, wash the cells with PBS and lyse them.

  • Quantification: Use a commercial triglyceride detection assay kit to measure the intracellular TG content according to the manufacturer's instructions.

Table 2: Effect of Dehydrovomifoliol on Oleic Acid-Induced Lipid Accumulation in HepG2 Cells
Treatment GroupDehydrovomifoliol (µM)Oleic Acid (10 µM)Relative TG Content (%)Lipid Droplet Accumulation
Control0-100Minimal
OA-Induced0+IncreasedSignificant
Treatment 11+ReducedReduced
Treatment 25+ReducedReduced
Treatment 310+ReducedSignificantly Reduced

Note: This table represents expected trends based on published data. Actual values should be determined experimentally.

d) Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Extract total RNA from the treated HepG2 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers for genes involved in lipogenesis (SREBP1, ACC, FASN) and fatty acid oxidation (PPARα, ACOX1, FGF21).[3][5]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the 2-ΔΔCt method.

e) Protein Expression Analysis by Western Blot
  • Protein Extraction: Extract total protein from treated HepG2 cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against SREBP1, PPARα, and FGF21, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway: PPARα-FGF21 Axis

Studies suggest that dehydrovomifoliol exerts its lipid-lowering effects by activating the PPARα-FGF21 signaling pathway.[3][5]

Dehydrovomifoliol Dehydrovomifoliol PPARa PPARα Dehydrovomifoliol->PPARa Activates FGF21 FGF21 PPARa->FGF21 Increases Expression FAO Fatty Acid Oxidation Genes (ACOX1) PPARa->FAO Increases Expression Lipogenesis Lipogenesis Genes (SREBP1, ACC, FASN) FGF21->Lipogenesis Inhibits Lipid_Accumulation Lipid Accumulation Lipogenesis->Lipid_Accumulation FAO->Lipid_Accumulation Reduces

Caption: Dehydrovomifoliol's proposed mechanism via the PPARα-FGF21 pathway.

Assessment of Antioxidant Activity

The antioxidant potential of dehydrovomifoliol can be screened using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: DPPH Radical Scavenging Activity of Dehydrovomifoliol
Concentration (µg/mL)% Inhibition
10Data to be determined
25Data to be determined
50Data to be determined
100Data to be determined
Ascorbic Acid (Positive Control)Data to be determined
Experimental Protocol: DPPH Assay
  • Sample Preparation: Prepare different concentrations of dehydrovomifoliol in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the dehydrovomifoliol solution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[6]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of dehydrovomifoliol can be initially assessed by its ability to inhibit key pro-inflammatory enzymes and modulate cytokine release in immune cells.

a) Lipoxygenase (LOX) Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing sodium phosphate (B84403) buffer, linoleic acid (substrate), and the enzyme lipoxygenase.

  • Treatment: Add different concentrations of dehydrovomifoliol to the reaction mixture.

  • Incubation and Measurement: Incubate at room temperature and measure the formation of the conjugated diene at 234 nm.

  • Calculation: Determine the percentage of enzyme inhibition relative to a control without the compound.

b) Cytokine Release in LPS-stimulated PBMCs
  • Cell Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) and culture them.

  • Treatment: Pre-treat the PBMCs with dehydrovomifoliol for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA kits.[7]

Table 4: Effect of Dehydrovomifoliol on Pro-inflammatory Markers
AssayConcentration (µM)% Inhibition / Fold Change
LOX Inhibition25Data to be determined
50Data to be determined
75Data to be determined
TNF-α Release (LPS-stimulated PBMCs)25Data to be determined
50Data to be determined
75Data to be determined
IL-6 Release (LPS-stimulated PBMCs)25Data to be determined
50Data to be determined
75Data to be determined

Note: This table provides a template for recording experimental outcomes.

Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Dehydrovomifoliol Dehydrovomifoliol Dehydrovomifoliol->NFkB Inhibits

Caption: General anti-inflammatory pathway involving NF-κB.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Dehydrovomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrovomifoliol, an apocarotenoid found in various plants, is recognized for its diverse biological activities, including potential applications in drug development. Accurate and efficient analysis of this semi-volatile compound is crucial for research and quality control. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and concentration of volatile and semi-volatile analytes from various matrices. Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful tool for the qualitative and quantitative analysis of dehydrovomifoliol.

These application notes provide a comprehensive, step-by-step protocol for the headspace SPME (HS-SPME)-GC-MS analysis of dehydrovomifoliol from a sample matrix. The methodology is based on established principles for the analysis of structurally related compounds, such as other apocarotenoids and terpenoids.[1][2]

Experimental Protocols

A proposed HS-SPME-GC-MS method for the analysis of dehydrovomifoliol is detailed below. This protocol is a starting point and may require further optimization depending on the specific sample matrix and analytical instrumentation.

Sample Preparation

Proper sample preparation is critical for reproducible and accurate results.

  • Solid Samples (e.g., plant material):

    • Homogenize the sample to a fine powder to increase the surface area for volatile release.

    • Accurately weigh a representative amount of the homogenized sample (e.g., 0.1 - 1.0 g) into a headspace vial (e.g., 20 mL).

  • Liquid Samples (e.g., extracts, cell culture media):

    • Pipette a precise volume of the liquid sample (e.g., 1 - 5 mL) into a headspace vial.

    • For aqueous samples, the addition of salt (e.g., NaCl, up to 30% w/v) can be beneficial. This "salting-out" effect increases the ionic strength of the solution, thereby reducing the solubility of dehydrovomifoliol and promoting its partitioning into the headspace.

HS-SPME Procedure

The selection of the SPME fiber and the optimization of extraction parameters are key to achieving high sensitivity and selectivity.

  • SPME Fiber Selection:

    • A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This tri-phasic fiber offers a broad range of selectivity for volatile and semi-volatile compounds of varying polarities and molecular weights, and has been shown to be effective for apocarotenoid analysis.[1][2] A common and effective specification is 50/30 µm film thickness.

  • Fiber Conditioning:

    • Prior to its first use, and daily before analyses, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature for a specified time to remove any contaminants.

  • Extraction Parameters:

    • Place the sealed headspace vial containing the sample into a heating block or autosampler with agitation capabilities.

    • Equilibration: Incubate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 10-20 minutes) with agitation. This allows the volatile and semi-volatile compounds, including dehydrovomifoliol, to reach equilibrium between the sample matrix and the headspace.

    • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation. The analytes will adsorb onto the fiber coating.

GC-MS Analysis
  • Desorption:

    • After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.

  • Gas Chromatography (GC) Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile and semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation

Quantitative analysis of dehydrovomifoliol can be performed using an external standard calibration curve or the standard addition method. The following table presents representative quantitative data for volatile apocarotenoids, analogous to dehydrovomifoliol, obtained using an optimized HS-SPME-GC/MS method.[1][2]

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
β-Cyclocitral10.50.250.42
β-Ionone12.80.380.64
α-Ionone13.10.410.69
Geranylacetone14.50.490.82

Note: The values presented are for illustrative purposes and are based on the analysis of similar compounds. Actual values for dehydrovomifoliol must be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HS-SPME-GC-MS analysis of dehydrovomifoliol.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material / Liquid Sample Homogenize Homogenize / Measure Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial AddSalt Add Salt (Optional) Vial->AddSalt Seal Seal Vial AddSalt->Seal Equilibrate Equilibrate in Heater/Agitator Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Dehydrovomifoliol Detect->Identify Quantify Quantify Concentration Identify->Quantify

Caption: HS-SPME-GC-MS Workflow for Dehydrovomifoliol Analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Detection and Quantification of Dehydrovomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle

This application note details a sensitive and reliable method for the detection and quantification of dehydrovomifoliol in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Dehydrovomifoliol, a secondary metabolite related to abscisic acid, is first extracted from the plant matrix using a suitable organic solvent. The resulting extract is then clarified and injected into a reverse-phase HPLC system. The separation is achieved on a C18 column with a gradient elution of methanol (B129727) and acidified water. The UV detector is set to a wavelength of 254 nm for optimal detection of the analyte. Quantification is performed by comparing the peak area of dehydrovomifoliol in the sample to that of a known standard.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., Gemini 110A-C18, 5 µm, 4.6 mm x 250 mm).

  • Data acquisition and processing software.

  • Analytical balance.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Reagents and Standards

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Dehydrovomifoliol analytical standard.

Experimental Protocols

4.1. Standard Solution Preparation

Prepare a stock solution of dehydrovomifoliol (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol. These will be used to construct a calibration curve.

4.2. Sample Preparation

  • Extraction:

    • Weigh approximately 1 gram of dried and powdered plant material.

    • Add 10 mL of methanol to the sample in a suitable container.

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Clarification:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.3. Chromatographic Conditions

The following chromatographic conditions are based on a method developed for the analysis of a crude sample containing (S)-dehydrovomifoliol[1].

ParameterCondition
Column Gemini 110A-C18 (5 µm, 4.6 mm x 250 mm)
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B Methanol
Gradient Elution 5% B to 55% B in 50 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

4.4. Data Analysis

  • Identify the dehydrovomifoliol peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the dehydrovomifoliol standards against their known concentrations.

  • Determine the concentration of dehydrovomifoliol in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of dehydrovomifoliol. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (RT) Approximately 20-30 minutes
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Linearity (R²) > 0.999

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the detection of dehydrovomifoliol using HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for dehydrovomifoliol detection.

References

Application Notes and Protocols: Synthesis and Metabolic Tracking of Tritium-Labeled Dehydrovomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of tritium-labeled dehydrovomifoliol, a valuable tracer for metabolic studies. Dehydrovomifoliol, a naturally occurring apocarotenoid, has garnered significant interest for its potential therapeutic effects, particularly in the regulation of lipid metabolism. Understanding its metabolic fate is crucial for drug development and elucidating its mechanism of action. This document outlines the synthesis of [³H]-dehydrovomifoliol and provides comprehensive protocols for its use in in vitro and in vivo metabolic tracking studies.

Synthesis of Tritium-Labeled Dehydrovomifoliol ([³H]-Dehydrovomifoliol)

The proposed synthesis of tritium-labeled dehydrovomifoliol involves the selective catalytic reduction of the α,β-unsaturated ketone moiety of dehydrovomifoliol using tritium (B154650) gas. This method is advantageous as it introduces the tritium label at a specific site with high efficiency.

Experimental Protocol: Catalytic Tritium Reduction

  • Precursor: Dehydrovomifoliol (non-labeled).

  • Catalyst: 10% Palladium on carbon (Pd/C).

  • Tritium Source: Tritium gas (T₂).

  • Solvent: Anhydrous ethyl acetate (B1210297).

  • Procedure:

    • In a specialized tritium labeling apparatus, dissolve dehydrovomifoliol (10 mg) in anhydrous ethyl acetate (2 mL).

    • Add 10% Pd/C catalyst (5 mg).

    • The reaction vessel is evacuated and filled with tritium gas to a pressure of 1 atmosphere.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • After the reaction, the excess tritium gas is recovered.

    • The catalyst is removed by filtration through a syringe filter (0.22 µm).

    • The solvent is evaporated under a gentle stream of nitrogen.

    • The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification and Analysis:

    • RP-HPLC: A C18 column with a gradient of water and acetonitrile (B52724) is used for purification.

    • Radiochemical Purity: Determined by radio-HPLC.

    • Specific Activity: Measured by liquid scintillation counting and UV-Vis spectrophotometry.

Table 1: Expected Synthesis Data for [³H]-Dehydrovomifoliol

ParameterExpected Value
Chemical Formula C₁₃H₁₇[³H]O₃
Radiochemical Purity > 98%
Specific Activity 15-30 Ci/mmol
Storage -20°C in ethanol

Metabolic Tracking of [³H]-Dehydrovomifoliol

The synthesized [³H]-dehydrovomifoliol can be used to trace its metabolic fate in both cellular and whole-animal models. This allows for the identification of metabolites and the elucidation of the signaling pathways it modulates.

In Vitro Metabolic Tracking in Cell Culture

This protocol describes the administration of [³H]-dehydrovomifoliol to a cell culture, followed by the extraction and quantification of its metabolites.

Experimental Protocol: In Vitro Tracking

  • Cell Culture: Culture HepG2 cells (or other relevant cell lines) to 80% confluency in appropriate media.

  • Treatment: Treat the cells with [³H]-dehydrovomifoliol at a final concentration of 1 µM for various time points (e.g., 1, 6, 24 hours).

  • Cell Harvesting:

    • Remove the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in 1 mL of ice-cold 80% methanol.

  • Metabolite Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Sonicate the sample for 10 minutes on ice.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Quantification:

    • An aliquot of the supernatant is mixed with a scintillation cocktail.

    • The radioactivity is measured using a liquid scintillation counter.

    • Metabolite profiling can be performed using radio-HPLC or LC-MS.

Table 2: Sample Data for In Vitro [³H]-Dehydrovomifoliol Uptake

Time Point (hours)Total Intracellular Radioactivity (DPM/10⁶ cells)
115,000
645,000
2480,000
In Vivo Metabolic Tracking in Animal Models

This protocol outlines the administration of [³H]-dehydrovomifoliol to a rodent model to study its distribution, metabolism, and excretion.

Experimental Protocol: In Vivo Tracking

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Administration: Administer [³H]-dehydrovomifoliol (10 µCi per mouse) via oral gavage or intraperitoneal injection.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.5, 1, 4, 8, 24 hours) via tail vein bleeding.

    • At the end of the experiment, euthanize the mice and collect tissues of interest (liver, adipose tissue, kidney, etc.).

    • Collect urine and feces throughout the study.

  • Sample Processing:

    • Plasma: Separate plasma from blood by centrifugation.

    • Tissues: Homogenize tissues in a suitable buffer.

    • Extraction: Perform a liquid-liquid extraction on plasma and tissue homogenates to separate metabolites.

  • Quantification:

    • Measure the radioactivity in plasma, tissue extracts, urine, and feces using a liquid scintillation counter.

    • Analyze the metabolic profile using radio-HPLC or LC-MS.

Table 3: Sample Data for In Vivo Distribution of [³H]-Dehydrovomifoliol (4 hours post-administration)

TissueRadioactivity (DPM/g tissue)
Liver 120,000
Adipose Tissue 85,000
Kidney 60,000
Plasma 25,000

Visualizations of Workflows and Signaling Pathways

To facilitate a clear understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of [3H]-Dehydrovomifoliol Dehydrovomifoliol Dehydrovomifoliol Reaction Catalytic Reduction Dehydrovomifoliol->Reaction Tritium_Gas Tritium Gas (T2) Tritium_Gas->Reaction Pd_C Pd/C Catalyst Pd_C->Reaction Purification RP-HPLC Purification Reaction->Purification Labeled_Product [3H]-Dehydrovomifoliol Purification->Labeled_Product

Caption: Workflow for the synthesis of tritium-labeled dehydrovomifoliol.

Metabolic_Tracking_Workflow cluster_invitro In Vitro Metabolic Tracking cluster_invivo In Vivo Metabolic Tracking Cell_Culture Cell Culture (e.g., HepG2) Treatment_InVitro Treatment with [3H]-Dehydrovomifoliol Cell_Culture->Treatment_InVitro Harvesting Cell Harvesting Treatment_InVitro->Harvesting Extraction_InVitro Metabolite Extraction Harvesting->Extraction_InVitro Quantification_InVitro Scintillation Counting & Radio-HPLC/LC-MS Extraction_InVitro->Quantification_InVitro Animal_Model Animal Model (e.g., Mouse) Administration Administration of [3H]-Dehydrovomifoliol Animal_Model->Administration Sample_Collection Blood & Tissue Collection Administration->Sample_Collection Extraction_InVivo Metabolite Extraction Sample_Collection->Extraction_InVivo Quantification_InVivo Scintillation Counting & Radio-HPLC/LC-MS Extraction_InVivo->Quantification_InVivo

Caption: Experimental workflows for in vitro and in vivo metabolic tracking.

Signaling Pathways Modulated by Dehydrovomifoliol

Dehydrovomifoliol has been shown to influence key metabolic signaling pathways. The following diagrams illustrate the proposed mechanisms.

PPARa_FGF21_Pathway Dehydrovomifoliol (+)-Dehydrovomifoliol PPARa PPARα Dehydrovomifoliol->PPARa activates FGF21 FGF21 PPARa->FGF21 induces expression Fatty_Acid_Oxidation_Genes Fatty Acid Oxidation Genes (ACOX1) PPARa->Fatty_Acid_Oxidation_Genes activates Lipogenesis_Genes Lipogenesis Genes (SREBP1, ACC, FASN) FGF21->Lipogenesis_Genes inhibits Lipid_Accumulation Lipid Accumulation Lipogenesis_Genes->Lipid_Accumulation Fatty_Acid_Oxidation_Genes->Lipid_Accumulation

Caption: Proposed PPARα–FGF21 signaling pathway modulated by dehydrovomifoliol.[1][2][3][4]

E2F1_AKT_mTOR_Pathway Dehydrovomifoliol Dehydrovomifoliol E2F1 E2F1 Dehydrovomifoliol->E2F1 downregulates AKT AKT E2F1->AKT regulates mTOR mTOR AKT->mTOR activates Fat_Metabolism Fat Metabolism mTOR->Fat_Metabolism regulates NAFLD NAFLD Alleviation Fat_Metabolism->NAFLD

Caption: Proposed E2F1/AKT/mTOR signaling pathway influenced by dehydrovomifoliol.[5][6][7][8]

Biotransformation of Dehydrovomifoliol

Based on the metabolism of structurally similar compounds like abscisic acid, the primary biotransformation pathways for dehydrovomifoliol are expected to be Phase I hydroxylation and Phase II glucosidation.

  • Phase I Metabolism (Hydroxylation): Cytochrome P450 enzymes are likely to hydroxylate dehydrovomifoliol at various positions on the ring and side chain.[9][10][11][12][13]

  • Phase II Metabolism (Glucosidation): The hydroxyl groups of dehydrovomifoliol and its hydroxylated metabolites can be conjugated with glucose by UDP-glucosyltransferases to form more water-soluble glucosides for excretion.[11][14]

Disclaimer: The provided synthesis protocol is a proposed method based on established chemical principles. Actual yields and specific activities may vary. All work with tritium must be conducted in a licensed facility with appropriate safety precautions. The metabolic pathways are based on current research and may be subject to further elucidation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Dehydrovomifoliol in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting issues related to the chromatographic analysis of dehydrovomifoliol. This guide provides in-depth answers to frequently asked questions and detailed protocols to help you resolve poor peak shapes in your reverse-phase HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of dehydrovomifoliol that might affect its chromatography?

A1: Dehydrovomifoliol is a neutral sesquiterpenoid with the molecular formula C13H18O3.[1][2] It is practically insoluble in water and is a very weakly acidic compound, with a predicted pKa value in the range of 12.20 to 13.37.[1][3][4] Its neutral nature means that pH-induced ionization is not a primary concern for peak shape under typical reverse-phase conditions. However, its polarity and potential for secondary interactions can influence chromatographic performance.

Q2: My dehydrovomifoliol peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for a neutral compound like dehydrovomifoliol in reverse-phase HPLC can be caused by several factors:

  • Secondary Interactions: Even though dehydrovomifoliol is neutral, it possesses polar functional groups (hydroxyl and carbonyl) that can engage in secondary interactions with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[5][6][7][8] These interactions can lead to a portion of the analyte being retained longer, resulting in a tailing peak.

    • Solution: Try using a highly end-capped column to minimize the number of accessible silanol groups. Alternatively, adding a small amount of a competitive agent, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the silanol groups.

  • Column Contamination: Accumulation of strongly retained matrix components from previous injections can create active sites that cause tailing.[7][8]

    • Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile/methanol) to remove contaminants. If the problem persists, consider replacing the column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[5][8]

    • Solution: Use tubing with the smallest possible inner diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Q3: I am observing peak fronting for dehydrovomifoliol. What could be the reason?

A3: Peak fronting is less common than tailing but can occur under specific circumstances:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to a distorted peak shape where the front is less steep than the back.[9][10][11][12]

    • Solution: Reduce the injection volume or dilute your sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7][9][10][11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Degradation: A void or channel in the column packing can lead to an uneven flow path and cause peak fronting.[9][12]

    • Solution: This usually indicates irreversible column damage, and the column should be replaced.

Q4: My dehydrovomifoliol peak is broader than expected. What are the potential causes?

A4: Peak broadening can significantly impact resolution and sensitivity. Common causes include:

  • Sub-optimal Flow Rate: Each column has an optimal flow rate for maximum efficiency. A flow rate that is too high or too low can lead to broader peaks.[13][14]

    • Solution: Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions.

  • Extra-Column Effects: As with tailing, excessive dead volume in the system can contribute to peak broadening.[15][16]

    • Solution: Minimize tubing length and diameter, and ensure proper connections.

  • Temperature Gradients: Inconsistent temperature across the column can lead to peak broadening.[16]

    • Solution: Use a column oven to maintain a stable and uniform temperature.

  • Poor Sample Focusing at the Column Head: If the initial mobile phase is too strong, the analyte band may not focus properly at the beginning of the column.[13]

    • Solution: For gradient methods, ensure the initial mobile phase composition is weak enough to allow for proper focusing of dehydrovomifoliol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for dehydrovomifoliol.

TroubleshootingWorkflow Dehydrovomifoliol Peak Shape Troubleshooting start Poor Peak Shape Observed check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting broadening Peak Broadening check_shape->broadening Broadening check_secondary_interactions Secondary Interactions? tailing->check_secondary_interactions use_endcapped_column Use End-Capped Column / Add Mobile Phase Modifier (e.g., TEA) check_secondary_interactions->use_endcapped_column Yes check_contamination Column Contamination? check_secondary_interactions->check_contamination No end Peak Shape Improved use_endcapped_column->end flush_column Flush Column with Strong Solvent check_contamination->flush_column Yes check_extracolumn Extra-Column Volume? check_contamination->check_extracolumn No flush_column->end optimize_tubing Optimize Tubing and Connections check_extracolumn->optimize_tubing Yes check_extracolumn->end No optimize_tubing->end check_overload Column Overload? fronting->check_overload reduce_injection Reduce Injection Volume / Dilute Sample check_overload->reduce_injection Yes check_solvent_mismatch Sample Solvent Mismatch? check_overload->check_solvent_mismatch No reduce_injection->end match_solvent Dissolve Sample in Mobile Phase check_solvent_mismatch->match_solvent Yes check_column_degradation_fronting Column Degradation? check_solvent_mismatch->check_column_degradation_fronting No match_solvent->end replace_column_fronting Replace Column check_column_degradation_fronting->replace_column_fronting Yes check_column_degradation_fronting->end No replace_column_fronting->end check_flow_rate Sub-optimal Flow Rate? broadening->check_flow_rate optimize_flow_rate Optimize Flow Rate check_flow_rate->optimize_flow_rate Yes check_extracolumn_broad Extra-Column Volume? check_flow_rate->check_extracolumn_broad No optimize_flow_rate->end optimize_tubing_broad Optimize Tubing and Connections check_extracolumn_broad->optimize_tubing_broad Yes check_temperature Temperature Gradients? check_extracolumn_broad->check_temperature No optimize_tubing_broad->end use_column_oven Use Column Oven check_temperature->use_column_oven Yes check_temperature->end No use_column_oven->end

Caption: Troubleshooting workflow for poor dehydrovomifoliol peak shape.

Experimental Protocols

Protocol 1: Baseline Reverse-Phase HPLC Method for Dehydrovomifoliol

This protocol provides a starting point for the analysis of dehydrovomifoliol.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 238 nm
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile

Methodology:

  • Prepare the mobile phases by filtering and degassing HPLC-grade solvents.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of dehydrovomifoliol at a concentration of approximately 10 µg/mL in the sample solvent.

  • Inject the standard solution and acquire the chromatogram.

  • Evaluate the peak shape (tailing factor, asymmetry) and retention time.

Protocol 2: Troubleshooting Experiment for Peak Tailing

This protocol is designed to diagnose and mitigate peak tailing due to secondary silanol interactions.

ParameterModification
Column Use a highly end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water OR 10 mM Ammonium (B1175870) Acetate in Water, pH adjusted to 4.5
Mobile Phase B Acetonitrile
Gradient Same as baseline method
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 238 nm
Sample Preparation Dissolve sample in the initial mobile phase

Methodology:

  • Acidic Modifier: Prepare mobile phase A with 0.1% TFA. The low pH will suppress the ionization of residual silanol groups, reducing their ability to interact with the analyte.

  • Buffer: Alternatively, prepare a buffered mobile phase with ammonium acetate. This can sometimes improve peak shape by providing a consistent ionic strength.

  • Equilibrate the chosen column with the modified mobile phase.

  • Inject the dehydrovomifoliol standard.

  • Compare the peak shape from this experiment to the baseline method. A significant improvement in symmetry suggests that silanol interactions were the primary cause of tailing.

Quantitative Data Summary

The following table summarizes key physicochemical properties of dehydrovomifoliol relevant to its HPLC analysis.

PropertyValueSource
Molecular Formula C13H18O3[1][2]
Molar Mass 222.28 g/mol [1][2]
Predicted pKa (Strongest Acidic) 12.20 - 13.37[1][3][4]
Predicted LogP 1.41 - 1.65[3][4]
Water Solubility Practically insoluble; Predicted: 0.55 g/L[3]
Appearance Oily or yellowish to colorless solid[1]

References

Minimizing degradation of dehydrovomifoliol during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of dehydrovomifoliol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is dehydrovomifoliol and why is its stability important?

Dehydrovomifoliol is a naturally occurring terpenoid found in various plants.[1] It is investigated for a range of pharmacological activities, making its stability during extraction, purification, and analysis critical for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of the compound of interest, resulting in inaccurate quantification and misinterpretation of its biological effects.

Q2: What are the primary factors that can cause dehydrovomifoliol degradation?

While specific degradation pathways for dehydrovomifoliol are not extensively documented in publicly available literature, general factors known to degrade natural products include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.

  • pH: Highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation.

  • Solvents: The choice of solvent can influence the stability of the compound.

Q3: What are the recommended storage conditions for dehydrovomifoliol?

To ensure the stability of dehydrovomifoliol, it is recommended to store it in a sealed container in a cool, dry, and dark place. For long-term storage of stock solutions, temperatures below -20°C are advisable.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and preparation of dehydrovomifoliol samples.

Issue 1: Low Recovery of Dehydrovomifoliol After Extraction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction solvent and method. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been used effectively for high-speed counter-current chromatography (HSCCC).[2] For solvent extraction, ensure sufficient solvent volume and extraction time.
Degradation during Extraction Avoid high temperatures during extraction. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Protect the sample from light by using amber glassware or covering the extraction vessel with aluminum foil.
Adsorption to Labware Use silanized glassware to minimize adsorption of the compound onto glass surfaces.
Emulsion Formation (Liquid-Liquid Extraction) To prevent or break emulsions, you can try gentle swirling instead of vigorous shaking, adding brine to increase the ionic strength of the aqueous layer, or adding a small amount of a different organic solvent to alter the solubility characteristics.[3]
Issue 2: Appearance of Unknown Peaks in Chromatogram

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Sample Degradation This is a primary concern. Review your entire sample preparation workflow for potential degradation triggers (see Q2). Analyze a freshly prepared standard of dehydrovomifoliol to confirm its retention time and peak purity. The presence of additional peaks in your sample chromatogram that are not in the standard suggests degradation.
Contamination Ensure all solvents are of high purity (e.g., HPLC grade) and that all labware is thoroughly cleaned. Run a blank (solvent only) injection to check for system contamination.
Co-eluting Impurities from the Sample Matrix Optimize your chromatographic method to improve the resolution between dehydrovomifoliol and other matrix components. This may involve adjusting the mobile phase composition, gradient, flow rate, or using a different column.
Issue 3: Inconsistent Quantification Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Standard Instability Prepare fresh calibration standards for each analytical run. If using a stock solution, verify its stability over time by comparing the response of an aged standard to a freshly prepared one. Store stock solutions at or below -20°C.
Incomplete Solvent Evaporation/Reconstitution If a solvent evaporation step is used, ensure the residue is completely dry before reconstitution. Use a vortex mixer and/or sonication to ensure the analyte is fully redissolved in the reconstitution solvent.
Instrumental Variability Perform regular system suitability tests to ensure the analytical instrument is performing consistently. This includes checking for retention time stability, peak area precision, and peak symmetry.
Method Validation Ensure your analytical method is properly validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to guarantee reliable results.[4]

Experimental Protocols

Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for Dehydrovomifoliol Purification

This protocol is based on a published method for the separation of (S)-dehydrovomifoliol.[2]

1. Sample Preparation:

  • Prepare a crude extract of the plant material containing dehydrovomifoliol.

2. HSCCC System Preparation:

  • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v).
  • Equilibrate the solvent system in a separatory funnel and separate the two phases.
  • Fill the HSCCC column with the upper phase as the stationary phase.

3. HSCCC Separation:

  • Dissolve the crude sample in a mixture of the upper and lower phases.
  • Inject the sample into the HSCCC system.
  • Set the rotational speed to 850 rpm and the flow rate of the mobile phase (lower phase) to 2.0 mL/min.
  • Monitor the effluent at 254 nm.
  • Collect fractions based on the chromatogram.

4. Analysis of Fractions:

  • Analyze the collected fractions by HPLC to identify those containing pure dehydrovomifoliol.
  • Confirm the structure using spectroscopic methods such as MS and NMR.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material extraction Solvent Extraction (e.g., with 95% Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Methylene Dichloride, etc.) extraction->partitioning crude_extract Crude Extract partitioning->crude_extract hsccc HSCCC Separation (n-hexane-ethyl acetate-methanol-water) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis structure_elucidation Structural Elucidation (MS, NMR) hplc_analysis->structure_elucidation pure_compound Pure Dehydrovomifoliol structure_elucidation->pure_compound

Caption: Workflow for the extraction and purification of dehydrovomifoliol.

troubleshooting_logic cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Inconsistent Results or Low Recovery check_standard Analyze Fresh Standard start->check_standard check_blank Run Solvent Blank start->check_blank check_ssp Review Sample Storage & Preparation Protocol start->check_ssp is_standard_ok Standard Peak OK? check_standard->is_standard_ok is_blank_clean Blank Clean? check_blank->is_blank_clean is_protocol_ok Protocol Followed Correctly? check_ssp->is_protocol_ok is_standard_ok->is_blank_clean Yes degradation Suspect Degradation: - Minimize heat/light - Check pH - Use antioxidants is_standard_ok->degradation No is_blank_clean->is_protocol_ok Yes contamination Suspect Contamination: - Use high-purity solvents - Clean labware is_blank_clean->contamination No protocol_error Address Protocol Deviation: - Optimize extraction - Check instrument parameters is_protocol_ok->protocol_error No matrix_effect Suspect Matrix Effects: - Improve chromatographic separation is_protocol_ok->matrix_effect Yes

Caption: Troubleshooting logic for dehydrovomifoliol analysis.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Trace-Level Dehydrovomifoliol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dehydrovomifoliol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of mass spectrometry for trace-level detection of this apocarotenoid.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data acquisition.

Problem Potential Cause Recommended Solution
No or Poor Dehydrovomifoliol Signal Inefficient extraction from the sample matrix.Optimize the extraction solvent. A methanol-based extraction with 0.1% butylated hydroxytoluene (BHT) can be effective for apocarotenoids. Ensure complete solvent evaporation and redissolve the extract in a solvent compatible with your LC mobile phase, such as acetonitrile/water (90/10, v/v).[1]
Suboptimal ionization in the MS source.Dehydrovomifoliol, like other apocarotenoids, can be ionized in both positive and negative modes. Test both polarities. For positive mode ESI, the protonated molecule [M+H]⁺ is expected. For negative mode ESI, the deprotonated molecule [M-H]⁻ at an m/z of approximately 221.1176 may be observed.[1] Optimize source parameters such as capillary voltage and gas flows.
The compound did not elute from the LC column.Verify the LC method parameters. A C18 reversed-phase column is commonly used for apocarotenoid separation. Ensure the gradient elution profile is appropriate to elute a compound of dehydrovomifoliol's polarity.
The instrument is not properly calibrated or tuned.Perform a routine calibration and tuning of the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy and sensitivity.[2]
High Background Noise or Interferences Matrix effects from co-eluting compounds.Improve sample cleanup procedures. Solid-phase extraction (SPE) can be used to remove interfering substances. A detailed study of signal suppression for analysis of pharmaceutical residues in effluent wastewaters is presented.[3] Adjust the chromatographic gradient to better separate dehydrovomifoliol from interfering matrix components.
Contaminated LC-MS system.Run blank injections of the mobile phase to check for system contamination. If contamination is present, flush the system with an appropriate cleaning solution.
Poor quality solvents or reagents.Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Inconsistent Peak Areas or Retention Times Fluctuations in LC pump pressure.Check the LC system for leaks and ensure the pump is properly primed and degassed.
Sample degradation.Dehydrovomifoliol can be sensitive to light and temperature. Store samples at low temperatures (e.g., -80°C) and protect them from light during preparation and analysis.
Inconsistent injection volumes.Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop.
Difficulty in Achieving Desired Sensitivity (LOD/LOQ) Non-optimized MS/MS parameters.For targeted analysis using Multiple Reaction Monitoring (MRM), optimize the collision energy (CE) for each precursor-to-product ion transition to maximize signal intensity.
Low ionization efficiency.Consider chemical derivatization to improve the ionization efficiency of dehydrovomifoliol, although this adds complexity to the sample preparation.
Suboptimal LC conditions.The use of nano-LC can significantly improve sensitivity by reducing the flow rate and increasing the concentration of the analyte entering the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of dehydrovomifoliol in my mass spectrum?

A1: Dehydrovomifoliol has a molecular formula of C₁₃H₁₈O₃. In high-resolution mass spectrometry, you should look for the following exact masses:

  • [M-H]⁻ (Negative Ion Mode): 221.1178 (calculated)[1]

  • [M+H]⁺ (Positive Ion Mode): 223.1329 (calculated)

Q2: How can I minimize matrix effects when analyzing dehydrovomifoliol in complex samples like plant extracts?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them:

  • Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up your sample and remove interfering compounds.

  • Optimize Chromatography: A well-optimized chromatographic method can separate dehydrovomifoliol from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar compound can be used.

  • Dilute the Sample: If the concentration of dehydrovomifoliol is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

Q3: What are some general starting points for LC-MS/MS method development for dehydrovomifoliol?

A3: A good starting point would be to use a C18 reversed-phase column with a gradient elution using water and acetonitrile, both with 0.1% formic acid. For the mass spectrometer, operate in positive ion mode and look for the protonated molecule as the precursor ion. For MS/MS, you will need to perform collision-induced dissociation (CID) on the precursor ion to identify characteristic product ions for MRM analysis.

Q4: I don't have a dehydrovomifoliol standard. How can I tentatively identify it?

A4: Tentative identification can be achieved through:

  • Accurate Mass Measurement: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to match the measured mass to the calculated exact mass of dehydrovomifoliol.

  • Fragmentation Pattern: Compare the acquired MS/MS spectrum to literature data or predicted fragmentation patterns for similar compounds.

  • Retention Time: Compare the retention time to that of structurally related compounds or published data if the LC conditions are similar.

Quantitative Data Summary

Achieving high sensitivity is critical for the detection of trace-level dehydrovomifoliol. The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for similar compounds, providing a benchmark for expected performance.

Compound ClassAnalytical MethodMatrixLODLOQReference
ApocarotenoidsUHPLC-Q-Orbitrap-MSPlant Tissue-2.5 pg/mg[1]
Thiol MetabolitesHPLC-MS/MSTear Fluid-0.01 ng/mL[4]
Short-Chain Fatty AcidsChiral-LC-MSRuminal Fluid0.01 µg/mL0.033 µg/mL
HouttuynineLC-MS/MSRat Plasma-2 ng/mL
MycotoxinsLC-Q-TOF MSCell Culture Medium-0.02-0.2 ng/mL
Bioactive CompoundsUPLC-MS/MSDendrobium spp.0.34-4.17 ng/mL1.12-13.91 ng/mL

Experimental Protocols

Sample Preparation from Plant Tissue

This protocol is adapted from methods for apocarotenoid extraction.[1]

  • Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: To approximately 100 mg of the homogenized sample, add 1 mL of methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT). Vortex thoroughly and sonicate for 20 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile/water (90:10, v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

UPLC-MS/MS Method for Dehydrovomifoliol Analysis

This is a proposed method based on typical analytical conditions for apocarotenoids and related compounds. Optimization is recommended.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 10% B

      • 1-10 min: Linear gradient from 10% to 90% B

      • 10-12 min: Hold at 90% B

      • 12-12.1 min: Return to 10% B

      • 12.1-15 min: Re-equilibration at 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MRM Transitions (Proposed):

      • Precursor Ion (Q1): m/z 223.1

      • Product Ion 1 (Q3 - Quantifier): To be determined experimentally (a common loss for similar compounds is water, so a transition to m/z 205.1 might be a starting point).

      • Product Ion 2 (Q3 - Qualifier): To be determined experimentally.

    • Collision Energy (CE): Requires optimization for each transition, typically in the range of 10-30 eV.

Visualizations

Dehydrovomifoliol_Biosynthesis Simplified Biosynthesis of Dehydrovomifoliol zeaxanthin (B1683548) Zeaxanthin (C40) cleavage Carotenoid Cleavage Dioxygenase (CCD) zeaxanthin->cleavage Enzymatic Cleavage dehydrovomifoliol Dehydrovomifoliol (C13) cleavage->dehydrovomifoliol

Simplified enzymatic formation of dehydrovomifoliol from zeaxanthin.

Analytical_Workflow General Analytical Workflow for Dehydrovomifoliol cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Tissue extraction Solvent Extraction sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup lc UPLC Separation (C18 Column) cleanup->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM) ms->msms peak_integration Peak Integration msms->peak_integration quantification Quantification peak_integration->quantification

A typical workflow for the analysis of dehydrovomifoliol.

Troubleshooting_Logic Troubleshooting Logic for Poor Signal start Poor or No Signal check_lc Peak in Total Ion Chromatogram? start->check_lc check_ms Correct Precursor Mass Observed? check_lc->check_ms Yes solution_lc Optimize LC Method: - Gradient - Column check_lc->solution_lc No check_msms Product Ions Present? check_ms->check_msms Yes solution_ms Optimize MS Source: - Ionization Mode - Voltages/Gases check_ms->solution_ms No solution_extraction Optimize Sample Prep: - Extraction Solvent - Cleanup check_msms->solution_extraction Yes (but weak) solution_msms Optimize MS/MS: - Collision Energy - Product Ion Selection check_msms->solution_msms No

References

Technical Support Center: Resolving Co-eluting Peaks in Apocarotenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of apocarotenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during their experiments, with a specific focus on co-eluting peaks.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the chromatographic analysis of apocarotenoids.

Question: My chromatogram shows a shoulder on my main apocarotenoid peak. Is this co-elution, and how do I fix it?

Answer: A shoulder on a peak is a strong indicator of co-elution, where two or more compounds are eluting at very similar retention times.[1] Here’s a systematic approach to confirm and resolve this issue:

  • Confirm Peak Purity: Use a Diode Array Detector (DAD) to perform a peak purity analysis.[2] The software will analyze the UV-Vis spectra across the peak.[2] If the spectra are not identical, it confirms the presence of a co-eluting impurity.[2][3]

  • Optimize the Mobile Phase:

    • Weaken the Mobile Phase: If your capacity factor (k') is low, slowing down the elution by weakening the mobile phase can increase retention and improve separation.[1]

    • Adjust the Gradient: A slower, shallower gradient can significantly enhance the separation of closely eluting compounds.[4] Introducing isocratic holds at critical points in the gradient may also resolve the co-eluting pair.[4]

    • Change Organic Modifier: Switching between common organic solvents like acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different chemical properties, potentially resolving the co-elution.[4][5]

Question: I suspect co-elution, but my peak appears symmetrical. How can I verify this?

Answer: Perfectly co-eluting peaks may not distort the peak shape, making visual detection difficult.[1] In this case, advanced detection techniques are necessary:

  • Diode Array Detector (DAD): As the most accessible method, DAD is invaluable for assessing peak purity. By collecting multiple UV spectra across the peak, the system can detect subtle spectral differences that indicate a hidden co-eluting compound.[1] If the spectra differ, the peak is not pure.[3]

  • Mass Spectrometry (MS): If your HPLC is coupled with a mass spectrometer, you can analyze the mass spectra across the peak. A change in the mass spectral profile is a definitive sign of co-elution.[1]

  • Chemometric Techniques: Methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can mathematically resolve and quantify overlapped peaks from DAD data, even with minor spectral differences.[6]

Question: I am struggling to separate apocarotenoid isomers. What are the most effective strategies?

Answer: The structural similarity of isomers makes their separation a significant challenge.[7][8] The following strategies are highly effective:

  • Utilize a C30 Stationary Phase: Standard C18 columns often fail to provide the necessary selectivity for carotenoid and apocarotenoid isomers.[9][10] C30 columns are specifically designed with long alkyl chains that offer enhanced shape selectivity, which is crucial for resolving these structurally similar molecules.[9][10][11]

  • Optimize Column Temperature: Temperature is a critical parameter for isomer separation. While temperatures should generally not exceed 30°C to avoid isomerization, adjusting the temperature within a range of 15°C to 30°C can significantly impact resolution.[8][12] The optimal temperature should be determined for each specific separation.[12]

  • Employ Normal-Phase Chromatography (NPC): While reversed-phase is more common, normal-phase chromatography can often provide better separation for isomers.[3]

Question: My attempts to optimize the mobile phase have not resolved the co-eluting peaks. What should I do next?

Answer: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase. The choice of column chemistry is a powerful tool for altering selectivity.[13]

  • Switch to a C30 Column: As mentioned, this is the most recommended column for apocarotenoid and carotenoid isomer separation due to its high shape selectivity.[10][14]

  • Consider Alternative Reversed-Phase Chemistries: Phenyl-hexyl or cyano (CN) phases offer different retention mechanisms and can change the elution order, potentially resolving the co-elution.[4]

  • Increase Column Efficiency: Using a column with smaller particles (UHPLC) or core-shell technology will result in sharper peaks and improved resolution.[4]

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping or completely merged peaks in the chromatogram.[1] This presents a significant challenge as it hinders accurate identification and quantification of the individual analytes.[1]

Q2: Why is resolving co-eluting peaks critical in apocarotenoid analysis?

A2: Resolving co-eluting peaks is crucial for several reasons. Apocarotenoids often exist as a complex mixture of structurally similar isomers, and accurate quantification is essential for understanding their biological roles.[15][16] Failure to separate co-eluting compounds will lead to inaccurate quantitative results.[17] Furthermore, in regulated environments such as drug development, demonstrating peak purity is a requirement.

Q3: What are the key differences between C18 and C30 columns for apocarotenoid separation?

A3: The primary difference lies in the length of the alkyl chain bonded to the silica (B1680970) support. C30 columns have longer carbon chains, which provide greater shape selectivity for hydrophobic and structurally related isomers like apocarotenoids.[10] C18 columns have insufficient thickness for the full penetration of carotenoid-like molecules, leading to poor isomer separation.[9]

FeatureC18 ColumnC30 Column
Primary Application General-purpose reversed-phase chromatographySeparation of hydrophobic, structurally related isomers (e.g., carotenoids, steroids)[10]
Shape Selectivity LimitedHigh shape selectivity for isomers[10]
Resolution of Isomers Often poor, leading to co-elution[10]Excellent, capable of separating various cis/trans isomers[10]

Q4: When should I use UHPLC instead of HPLC for apocarotenoid analysis?

A4: Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much shorter analysis times.[9][18] UHPLC is particularly well-suited for rapid screening of apocarotenoids.[9] However, for highly complex mixtures where maximum resolution of geometrical isomers is required, HPLC with a C30 column may still provide superior results, albeit with longer run times.[9]

Q5: What is peak purity analysis?

A5: Peak purity analysis is a technique used to determine if a single chromatographic peak consists of one or more compounds.[2] It is most commonly performed with a Diode Array Detector (DAD), which acquires UV-Vis spectra at multiple points across the eluting peak.[2][3] The software then compares these spectra. If all spectra are identical, the peak is considered pure. If spectral differences are detected, it indicates the presence of a co-eluting impurity.[2]

Experimental Protocols

Protocol 1: HPLC Method Development for Apocarotenoid Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating apocarotenoids.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C30 reversed-phase column (e.g., 150 x 4.6 mm, 3-5 µm).[10]

    • Mobile Phase A: Methanol/Water (e.g., 98:2, v/v).[10]

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[12]

    • Detector: DAD set to monitor at the λmax of your target apocarotenoids (typically 400-475 nm).[10]

  • Scouting Gradient:

    • Run a broad, fast gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 20 minutes).

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient.

    • Decrease the slope of the gradient (%B/min) around the retention time of the co-eluting peaks to increase resolution.[4]

    • If necessary, introduce isocratic holds to further separate critical pairs.[4]

  • Temperature Optimization:

    • Once a reasonable separation is achieved, investigate the effect of column temperature.

    • Analyze the sample at different temperatures (e.g., 15°C, 20°C, 25°C, 30°C) to find the optimal balance between resolution and analysis time.[12]

  • Method Validation:

    • Once the final method is established, validate it for linearity, accuracy, precision, and robustness.

Visualizations

Troubleshooting_Workflow start Co-elution Suspected (Peak Shoulder or Asymmetry) confirm_purity Confirm with Peak Purity Analysis (DAD/MS) start->confirm_purity is_pure Peak is Pure confirm_purity->is_pure Spectra Match not_pure Co-elution Confirmed confirm_purity->not_pure Spectra Differ optimize_mp Optimize Mobile Phase (Gradient, Solvent, pH) not_pure->optimize_mp resolved1 Peaks Resolved optimize_mp->resolved1 Success not_resolved1 Still Co-eluting optimize_mp->not_resolved1 Failure optimize_sp Change Stationary Phase (e.g., C18 to C30) not_resolved1->optimize_sp resolved2 Peaks Resolved optimize_sp->resolved2 Success not_resolved2 Still Co-eluting optimize_sp->not_resolved2 Failure optimize_temp Adjust Column Temperature not_resolved2->optimize_temp resolved3 Peaks Resolved optimize_temp->resolved3

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Resolution_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) 'Sharpness' resolution->efficiency selectivity Selectivity (α) 'Spacing' resolution->selectivity retention Retention (k) 'Retention Time' resolution->retention param_efficiency • Column Length • Particle Size (UHPLC) • Flow Rate efficiency->param_efficiency param_selectivity • Stationary Phase (C18, C30) • Mobile Phase Composition • Temperature selectivity->param_selectivity param_retention • Mobile Phase Strength (Solvent Ratio) retention->param_retention

Caption: Relationship between chromatographic parameters and peak resolution.

References

Technical Support Center: Optimization of HSCCC Two-Phase Solvent Systems for Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with High-Speed Counter-Current Chromatography (HSCCC) for the separation of polar compounds.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of HSCCC two-phase solvent systems for polar compounds.

Issue 1: Poor retention of the target polar compound (elutes too quickly).

  • Question: My polar analyte is eluting at or near the solvent front. How can I increase its retention in the stationary phase?

  • Answer: This indicates that the partition coefficient (K) of your compound is too low in the current solvent system. To increase retention, you need to modify the solvent system to make the stationary phase more favorable for your polar analyte. Here are several strategies:

    • Increase the Polarity of the System: For highly polar compounds, standard solvent systems may not be sufficient.[1] Consider using more polar solvent systems. A highly effective series for ultra-polar compounds is composed of 1-butanol, ethanol, saturated ammonium (B1175870) sulfate (B86663), and water at various volume ratios.[1]

    • Incorporate Salts: Adding inorganic salts, such as ammonium sulfate or dipotassium (B57713) hydrogen phosphate, to the aqueous phase can increase the polarity of the aqueous phase, driving polar compounds into the organic stationary phase (salting-out effect).[2] This can significantly improve the partition coefficient.

    • Utilize Ion-Pairing Reagents: For ionizable polar compounds, adding an ion-pairing reagent to the mobile phase can form a more hydrophobic complex that partitions better into a non-polar stationary phase.

    • Adjust pH: For acidic or basic compounds, adjusting the pH of the aqueous phase can suppress ionization, making them more neutral and increasing their affinity for a less polar stationary phase.

Issue 2: The target compound is too strongly retained (elutes too slowly or not at all).

  • Question: My polar compound is taking an excessively long time to elute, or it doesn't seem to be coming off the column at all. What should I do?

  • Answer: This suggests the partition coefficient (K) is too high. You need to adjust the solvent system to decrease the affinity of your compound for the stationary phase.

    • Decrease the Polarity of the Stationary Phase: If you are using a highly polar stationary phase, you can decrease its polarity by adjusting the solvent ratios. For example, in a butanol-water system, increasing the water content in the butanol-rich stationary phase can decrease the retention of highly polar compounds.

    • Increase the Polarity of the Mobile Phase: Making the mobile phase more polar will increase the solubility of the polar analyte in the mobile phase and facilitate its elution.

    • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution approach can be effective. You can start with a less polar mobile phase to elute less polar impurities and then gradually increase the polarity to elute your target compound.

    • Concurrent CCC: In this technique, the stationary phase is slowly pumped in the same direction as the mobile phase, which can help elute strongly retained compounds.[3]

Issue 3: Poor separation between two or more polar compounds.

  • Question: I am getting co-elution or poor resolution between my target polar compounds. How can I improve the separation?

  • Answer: Poor resolution indicates an insufficient separation factor (α) between the compounds. The goal is to find a solvent system that maximizes the difference in the partition coefficients (K) of the compounds to be separated.

    • Systematic Solvent System Screening: A systematic approach to screening solvent systems is crucial. The hexane-ethyl acetate-methanol-water (HEMWat) system is a versatile starting point, where the volume ratios can be modified to cover a wide range of polarities.[4][5] For very polar compounds, the 1-butanol-ethanol-saturated ammonium sulfate-water series offers a stepwise approach to finding a suitable system.[1]

    • Employing Different Solvent Families: If modifying the ratios of a single solvent system family (e.g., HEMWat) does not provide adequate selectivity, try a completely different system. For example, moving from an alcohol-based system to one containing acetonitrile (B52724) might alter the interactions with your analytes differently, leading to better separation.

    • Temperature Optimization: Temperature can influence the partition coefficients and selectivity. Experimenting with different column temperatures can sometimes improve resolution.

    • Three-Phase Solvent Systems: For complex mixtures with a wide range of polarities, a three-phase solvent system can be employed. This allows for the separation of hydrophobic, moderately hydrophobic, and polar compounds in a single run by sequentially switching the mobile phase.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal range for the partition coefficient (K) in HSCCC?

A1: For successful separation in HSCCC, the partition coefficient (K) of the target compounds should ideally be within the range of 0.5 < K < 2.0.[7] K values in this range typically provide good resolution and reasonable elution times.

Q2: How do I select a starting two-phase solvent system for a new polar compound?

A2: A good starting point is to use a "shake-flask" experiment to estimate the partition coefficient (K) in a few trial solvent systems. The HPLC polarity parameter model can also be a useful tool to predict a suitable HSCCC solvent system based on HPLC retention data, which can significantly speed up the selection process.[7][8] For moderately polar compounds, the HEMWat (hexane-ethyl acetate-methanol-water) system is a versatile choice. For highly polar compounds, consider starting with a butanol-water system or the more polar 1-butanol-ethanol-saturated ammonium sulfate-water series.[1][4]

Q3: What are the key physical properties of a two-phase solvent system that I need to consider for HSCCC?

A3: Besides providing a suitable partition coefficient, a good solvent system for HSCCC should have:

  • Sufficient density difference between the two phases for effective mixing and settling.

  • Low viscosity to allow for higher flow rates without generating excessive backpressure.

  • Short settling time to ensure rapid phase separation within the column.

  • Good retention of the stationary phase.

Q4: Can I use HSCCC for preparative scale separation of polar compounds?

A4: Yes, HSCCC is well-suited for preparative scale separations due to its ability to handle larger sample volumes compared to traditional column chromatography and the absence of a solid support, which eliminates irreversible sample adsorption.[5][9] The recovery rates are typically high, and it can be a more environmentally friendly option due to lower solvent consumption compared to other techniques.[9]

Quantitative Data Summary

Table 1: Examples of HSCCC Two-Phase Solvent Systems for Polar Compounds

Target Compound ClassSolvent System Composition (v/v/v/v)K value rangeReference
Catecholamines1-Butanol / Ethanol / Saturated Ammonium Sulfate / Water (0.25:0.875:1:1)0.21 - 1.17[1]
Withanolidesn-Hexane / Ethyl Acetate / Methanol / Water (4:8:2:4)Optimized for separation[4][5]
FlavonoidsChloroform / Methanol / n-Butanol / Water (4:3:0.05:2)Optimized for separation[10]
Multiple Compound Classes (Hydrophobic to Polar)n-Hexane / Methyl Acetate / Acetonitrile / Water (4:4:3:4)Wide range[6]

Experimental Protocols

Protocol 1: Selection of a Two-Phase Solvent System (Shake-Flask Method)

  • Prepare a series of candidate two-phase solvent systems. For polar compounds, start with systems like HEMWat or Butanol/Water in different volume ratios.

  • Accurately weigh a small amount of the crude sample or pure compound (e.g., 1-2 mg) and place it in a test tube.

  • Add a known volume of the pre-equilibrated two-phase solvent system (e.g., 2 mL of each phase) to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte between the two phases.

  • Centrifuge the test tube to achieve complete separation of the two phases.

  • Carefully withdraw an equal volume from the upper and lower phases and transfer them to separate vials.

  • Evaporate the solvent from both vials.

  • Redissolve the residues in a suitable solvent and analyze the concentration of the target compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the partition coefficient (K) as the concentration of the analyte in the stationary phase divided by its concentration in the mobile phase.

  • Select the solvent system that provides K values in the optimal range (0.5 < K < 2.0) for your target compounds.

Protocol 2: HSCCC Separation of Polar Compounds

  • Prepare the chosen two-phase solvent system by mixing the components in a separatory funnel. Shake vigorously and allow the phases to separate completely.

  • Degas both phases before use to prevent bubble formation during the run.

  • Fill the HSCCC column entirely with the stationary phase.

  • Set the desired rotation speed of the centrifuge (e.g., 800 rpm).[1]

  • Pump the mobile phase into the column at a specific flow rate (e.g., 0.5-2.0 mL/min).[1][10]

  • Monitor the effluent from the column outlet to determine when the mobile phase front emerges (hydrodynamic equilibrium is reached).

  • Dissolve the sample in a small volume of the mobile phase or a mixture of both phases and inject it into the column.

  • Collect fractions of the effluent at regular intervals.

  • Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC, TLC) to determine the elution profile of the separated compounds.

  • After the separation is complete, the stationary phase can be extruded from the column by pumping it out with the other phase to ensure full recovery of all injected compounds.

Visualizations

Troubleshooting_Workflow start Start: HSCCC Separation Issue issue Identify the Problem start->issue poor_retention Poor Retention (Elutes too fast) issue->poor_retention K is too low strong_retention Too Strong Retention (Elutes too slow/not at all) issue->strong_retention K is too high poor_separation Poor Separation (Co-elution) issue->poor_separation α is too low solution_pr Increase Polarity of System Add Salts Use Ion-Pairing Reagents Adjust pH poor_retention->solution_pr solution_sr Decrease Stationary Phase Polarity Increase Mobile Phase Polarity Gradient Elution strong_retention->solution_sr solution_ps Systematic Screening (e.g., HEMWat) Change Solvent Family Optimize Temperature Use 3-Phase System poor_separation->solution_ps end Resolution Achieved solution_pr->end solution_sr->end solution_ps->end

Caption: Troubleshooting workflow for common HSCCC separation issues.

Solvent_Selection_Workflow start Start: Select Solvent System for Polar Compound predict Predict System using HPLC Polarity Model start->predict shake_flask Perform Shake-Flask Experiment start->shake_flask predict->shake_flask calc_k Calculate Partition Coefficient (K) shake_flask->calc_k k_ok 0.5 < K < 2.0 ? calc_k->k_ok optimize Optimize Solvent Ratios or Change System k_ok->optimize No proceed Proceed to HSCCC Separation k_ok->proceed Yes optimize->shake_flask

Caption: Workflow for selecting an optimal HSCCC two-phase solvent system.

References

Technical Support Center: Analysis of Dehydrovomifoliol by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing dehydrovomifoliol using electrospray ionization (ESI) mass spectrometry (MS).

Troubleshooting Guide

Ion suppression is a common challenge in ESI-MS that can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for dehydrovomifoliol analysis.

Is your dehydrovomifoliol signal weak or inconsistent? This workflow will guide you through the most common causes and solutions for ion suppression.

IonSuppressionTroubleshooting cluster_Start Start cluster_SamplePrep Sample Preparation cluster_Chroma Chromatography cluster_MS Mass Spectrometry cluster_End Resolution Start Weak or Inconsistent Dehydrovomifoliol Signal CheckMatrix Are you analyzing a complex matrix (e.g., plant extract, biological fluid)? Start->CheckMatrix OptimizeExtraction Optimize Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Dilute the sample CheckMatrix->OptimizeExtraction Yes CheckCoelution Is there co-elution with matrix components? CheckMatrix->CheckCoelution No OptimizeExtraction->CheckCoelution ImproveSeparation Improve Chromatographic Separation: - Adjust gradient - Change column chemistry (e.g., C18) - Modify mobile phase CheckCoelution->ImproveSeparation Yes CheckMSParams Are MS parameters optimal? CheckCoelution->CheckMSParams No ImproveSeparation->CheckMSParams OptimizeMS Optimize MS Settings: - Adjust spray voltage and gas flows - Use a smaller ESI capillary - Consider negative ion mode CheckMSParams->OptimizeMS Yes Resolved Signal Improved CheckMSParams->Resolved No OptimizeMS->Resolved

Caption: A troubleshooting workflow for addressing ion suppression of dehydrovomifoliol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for dehydrovomifoliol analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as dehydrovomifoliol, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. Dehydrovomifoliol is often analyzed in complex matrices like plant extracts, which are rich in compounds that can cause ion suppression.

Q2: How can I determine if ion suppression is affecting my dehydrovomifoliol signal?

A2: A common method to detect and pinpoint ion suppression is a post-column infusion experiment. This involves infusing a constant flow of a pure dehydrovomifoliol standard into the mass spectrometer while injecting a blank matrix extract (a sample prepared in the same way as your study samples but without the analyte) onto the LC column. A significant drop in the dehydrovomifoliol signal at specific retention times indicates where matrix components are eluting and causing suppression.

Q3: What are the common sources of ion suppression in dehydrovomifoliol analysis from plant tissues?

A3: For plant-derived samples, common sources of ion suppression include:

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) can crystallize on the ESI probe, hindering ionization.

  • Endogenous Matrix Components: High concentrations of lipids, sugars, polysaccharides, and polyphenols can compete with dehydrovomifoliol for ionization.[2]

  • Mobile Phase Additives: While necessary for good chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression. It is advisable to use volatile additives like formic acid at low concentrations (e.g., 0.1%).

Q4: What are the best strategies to reduce ion suppression for dehydrovomifoliol?

A4: A multi-pronged approach is often most effective:

  • Sample Preparation: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components. Liquid-Liquid Extraction (LLE) can also be beneficial. In some cases, simple dilution of the sample can reduce the concentration of interfering compounds.

  • Chromatographic Separation: Optimize your LC method to separate dehydrovomifoliol from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, using a high-resolution column (e.g., a C18 column), or modifying the mobile phase composition.

  • Mass Spectrometry Parameters: Fine-tune the ESI source parameters. This includes optimizing the spray voltage, sheath and auxiliary gas flow rates, and capillary temperature. Reducing the flow rate to the nanospray regime can also decrease ion suppression.

  • Ionization Mode: Consider analyzing dehydrovomifoliol in negative ion mode. One study successfully identified dehydrovomifoliol in negative ESI mode, observing the [M-H]⁻ ion.[3] Fewer compounds ionize in negative mode, which can reduce the chances of co-eluting interferences.

Experimental Protocols

Recommended LC-MS Method for Dehydrovomifoliol

This protocol provides a starting point for the analysis of dehydrovomifoliol and can be optimized for your specific instrument and sample matrix.

1. Sample Preparation (from Plant Tissue)

  • Extraction:

    • Homogenize 50-100 mg of lyophilized and ground plant tissue with 1 mL of methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

    • Sonicate the mixture for 15 minutes in a water bath.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant. Re-extract the pellet with another 1 mL of the extraction solvent.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (Recommended):

    • Reconstitute the dried extract in 2 mL of methanol:water (30:70) with 0.1% formic acid.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of methanol:water (30:70) with 0.1% formic acid.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of methanol:water (30:70) with 0.1% formic acid to remove polar impurities.

    • Elute dehydrovomifoliol with 3 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

3. Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z) 221.1176 ([M-H]⁻)
Capillary Voltage 3.0 - 4.0 kV
Sheath Gas Flow Rate 35 - 45 (arbitrary units)
Auxiliary Gas Flow Rate 7 - 15 (arbitrary units)
Capillary Temperature 300 - 350 °C

Quantitative Data

The following table, adapted from a study on the structurally related compound abscisic acid and its metabolites in a plant matrix, illustrates the potential impact of matrix effects on quantification.[4][5][6] A significant percentage difference indicates that the matrix is suppressing or enhancing the signal, necessitating the use of a matrix-matched calibration curve for accurate results.

Table 1: Matrix Effects on Abscisic Acid and its Metabolites in Plant Extracts

CompoundMatrix Effect (%)*Implication for Dehydrovomifoliol Analysis
Abscisic Acid (ABA)-8.7Minor ion suppression
Phaseic Acid (PA)-25.4Significant ion suppression
Dihydrophaseic Acid (DPA)-22.1Significant ion suppression
ABA-glycosyl ester (ABA-GE)-30.8Significant ion suppression

*Calculated as the percentage difference between the slopes of the calibration curves in matrix versus solvent. A negative value indicates ion suppression.

This data underscores the importance of evaluating matrix effects for dehydrovomifoliol, as structurally similar compounds experience significant ion suppression in plant extracts.

Visualizations

ESI_Ion_Suppression cluster_Source ESI Source cluster_Process Ionization Process cluster_Outcome Outcome Droplet Charged Droplet (Analyte + Matrix) Competition Competition for Charge and Surface Access Droplet->Competition Analyte Dehydrovomifoliol Analyte->Droplet Matrix Matrix Components Matrix->Droplet SuppressedSignal Reduced Analyte Ions (Ion Suppression) Competition->SuppressedSignal MS Mass Spectrometer SuppressedSignal->MS

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

Dehydrovomifoliol_Workflow cluster_Sample Sample Preparation cluster_Analysis LC-MS Analysis cluster_Data Data Processing Homogenize Homogenize Plant Tissue in Methanol Extract Extract and Pool Supernatant Homogenize->Extract SPE Solid-Phase Extraction (SPE) Cleanup (C18) Extract->SPE LC LC Separation (C18 column, gradient elution) SPE->LC MS ESI-MS Detection (Negative Ion Mode) LC->MS Quantify Quantification using Matrix-Matched Standards MS->Quantify

Caption: Recommended experimental workflow for dehydrovomifoliol analysis.

References

Improving recovery of dehydrovomifoliol from solid-phase extraction cartridges.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of dehydrovomifoliol from solid-phase extraction (SPE) cartridges.

Frequently Asked Questions (FAQs)

Q1: What is dehydrovomifoliol and what are its basic properties relevant to SPE?

A1: Dehydrovomifoliol is a natural sesquiterpenoid.[1][2] Its physicochemical properties are crucial for developing an effective SPE method.

Table 1: Physicochemical Properties of Dehydrovomifoliol

PropertyValueSource
Molecular Formula C13H18O3[3][4]
Molecular Weight 222.28 g/mol [3][4]
Predicted pKa 12.20 - 13.37[4][5]
Predicted XLogP3 0.5[3]
Polar Surface Area 54.37 Ų[3][5]
Water Solubility Practically insoluble[1]
Appearance Oily to yellowish crystalline solid[4]

These properties indicate that dehydrovomifoliol is a relatively polar molecule with hydrogen bond donor (hydroxyl group) and acceptor (ketone and hydroxyl groups) capabilities.[2][3][5] Its low water solubility suggests that it will readily adsorb to a non-polar sorbent from an aqueous sample matrix.[1]

Q2: Which type of SPE cartridge is best for dehydrovomifoliol extraction?

A2: The choice of SPE sorbent depends on the sample matrix.[6][7]

  • For aqueous samples: A non-polar sorbent is recommended.[8] Good choices would be C18 or a polymeric reversed-phase sorbent like a hydrophilic-lipophilic balanced (HLB) polymer. These sorbents will retain dehydrovomifoliol from the polar aqueous matrix.

  • For non-polar organic solvent samples: A polar sorbent, such as silica (B1680970) or diol, would be more appropriate.[7][8]

Given that dehydrovomifoliol contains both polar functional groups and a non-polar carbon skeleton, HLB cartridges can be particularly effective as they offer a dual retention mechanism.[9][10]

Q3: My dehydrovomifoliol recovery is low. What are the most common causes?

A3: Low recovery is a common issue in SPE. The problem can usually be traced to one of the key steps in the process: sample loading, washing, or elution. It's important to systematically investigate each step to pinpoint the issue.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of dehydrovomifoliol.

Problem 1: Low or No Recovery of Dehydrovomifoliol in the Final Eluate

Potential Cause Suggested Solution
Analyte did not bind to the SPE sorbent during sample loading. - Check sample solvent: If your sample is dissolved in a solvent with a high percentage of organic content, dehydrovomifoliol may not bind well to a reversed-phase (e.g., C18) sorbent. Dilute your sample with water or a weaker solvent before loading. - Incorrect sorbent selection: Ensure you are using a non-polar sorbent for aqueous samples and a polar sorbent for non-polar samples.[6][8] - High flow rate during loading: A high flow rate can prevent the analyte from having sufficient time to interact with the sorbent. Decrease the loading flow rate.
Analyte was lost during the wash step. - Wash solvent is too strong: The organic content of your wash solvent may be too high, causing the dehydrovomifoliol to be washed away with the interferences. Reduce the percentage of organic solvent in your wash step.
Analyte is strongly retained on the sorbent and is not eluting. - Elution solvent is too weak: Increase the strength of your elution solvent. For a C18 cartridge, this means increasing the percentage of organic solvent (e.g., from 50% methanol (B129727) to 80% methanol or switching to a stronger solvent like acetonitrile). - Insufficient elution volume: The volume of your elution solvent may not be enough to completely recover the analyte. Try increasing the elution volume or performing a second elution and analyzing it separately.
Improper cartridge conditioning or equilibration. - Re-evaluate your conditioning and equilibration steps: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solution similar to your sample matrix before loading the sample.

Problem 2: Poor Reproducibility of Dehydrovomifoliol Recovery

Potential Cause Suggested Solution
Inconsistent flow rates. - Use a vacuum manifold or an automated SPE system to ensure consistent flow rates between samples.
Cartridge variability. - Ensure all SPE cartridges are from the same lot to minimize variations in packing and sorbent performance.
Sample processing inconsistencies. - Standardize all sample handling and preparation steps, including pH adjustment and solvent additions.

Experimental Protocols

Protocol 1: Method Development for Dehydrovomifoliol Extraction from an Aqueous Sample using a C18 SPE Cartridge

  • Sorbent Selection: Start with a C18 cartridge. The sorbent mass will depend on the sample volume and expected concentration of dehydrovomifoliol.

  • Conditioning: Pass 3-5 mL of methanol through the cartridge to wet the sorbent.

  • Equilibration: Pass 3-5 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the aqueous sample containing dehydrovomifoliol onto the cartridge at a low flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3-5 mL of a weak solvent to remove interferences. Start with 100% water and gradually increase the organic content (e.g., 5% methanol in water) in subsequent optimization experiments.

  • Elution: Elute the dehydrovomifoliol with an organic solvent. Start with 3-5 mL of methanol. In subsequent experiments, test different solvents (e.g., acetonitrile) and varying percentages of organic solvent in water.

  • Analysis: Analyze the collected fractions (eluate, and for troubleshooting, the flow-through from loading and washing steps) by a suitable analytical method like HPLC or GC to determine the recovery of dehydrovomifoliol.

Table 2: Example Data for Elution Solvent Optimization

Elution SolventDehydrovomifoliol Recovery (%)
50% Methanol in Water65
80% Methanol in Water85
100% Methanol92
80% Acetonitrile in Water95

Visualizations

Below are diagrams to illustrate key experimental workflows and biological pathways related to dehydrovomifoliol.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_collection Fraction Collection conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water) conditioning->equilibration load 3. Sample Loading equilibration->load wash 4. Washing (e.g., 5% Methanol/Water) load->wash waste1 Waste load->waste1 Flow-through elute 5. Elution (e.g., Methanol) wash->elute waste2 Waste wash->waste2 Washings collection Analyte Collection elute->collection Eluate

Caption: General workflow for solid-phase extraction (SPE).

Dehydrovomifoliol_Pathway Dehydrovomifoliol Dehydrovomifoliol E2F1 E2F1 Dehydrovomifoliol->E2F1 inhibits AKT AKT E2F1->AKT regulates mTOR mTOR AKT->mTOR activates Lipogenesis Inhibition of Lipogenesis & Lipid Accumulation mTOR->Lipogenesis promotes

Caption: Proposed signaling pathway of dehydrovomifoliol via the E2F1/AKT/mTOR axis.

References

Selection of internal standards for accurate dehydrovomifoliol quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of dehydrovomifoliol. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols for robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for dehydrovomifoliol quantification?

Q2: Since a deuterated dehydrovomifoliol is unavailable, what is the best alternative?

A2: In the absence of an isotopically labeled internal standard, the next best option is a structural analog that is not naturally present in the sample. For dehydrovomifoliol, a suitable and commercially available option is deuterated abscisic acid (ABA-d6) . Abscisic acid is a structurally related plant hormone, and its deuterated form will exhibit similar physicochemical properties, including extraction efficiency and chromatographic behavior, to dehydrovomifoliol.[1][2]

Q3: Why is it crucial to use an internal standard in dehydrovomifoliol quantification?

A3: The use of an internal standard is critical to account for variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).[3] Plant extracts are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification.[4][5] An internal standard, which is added at a known concentration to all samples at the beginning of the workflow, experiences the same variations as the analyte, allowing for accurate normalization and reliable quantification.[3][6]

Troubleshooting Guide: Using a Structural Analog Internal Standard

When using a structural analog like ABA-d6 as an internal standard for dehydrovomifoliol, specific issues may arise. This guide provides solutions to common problems.

Problem Potential Cause Troubleshooting Steps
Poor linearity of the calibration curve Different ionization efficiencies between dehydrovomifoliol and ABA-d6.1. Ensure the concentration range of your calibration standards is appropriate and brackets the expected concentration of your samples. 2. Optimize the mass spectrometer's source parameters (e.g., capillary voltage, gas flow rates) to achieve stable and efficient ionization for both compounds. 3. Consider using a different adduct ion for quantification if one provides a more stable and linear response for both compounds.
High variability in analyte/internal standard response ratio Inconsistent matrix effects affecting the analyte and internal standard differently.1. Improve sample cleanup procedures to remove more interfering matrix components. Solid-phase extraction (SPE) is highly recommended. 2. Modify the chromatographic gradient to better separate dehydrovomifoliol and ABA-d6 from co-eluting matrix components.[4] 3. Evaluate the matrix effect by comparing the response of the analyte and internal standard in a clean solvent versus the sample matrix.[4][7][8]
Internal standard peak is not detected or has a very low signal Degradation of the internal standard or incorrect concentration.1. Verify the stability of the ABA-d6 stock solution and working solutions. Store them properly as recommended by the supplier. 2. Confirm the concentration of the ABA-d6 working solution and ensure the correct volume is being added to the samples. 3. Check the mass transition (precursor and product ions) for ABA-d6 in your MS method.
Co-elution of an interfering peak with the analyte or internal standard Insufficient chromatographic separation.1. Optimize the LC gradient, flow rate, and column temperature to improve peak resolution. 2. Consider using a different LC column with a different stationary phase chemistry.

Experimental Protocols

Protocol 1: Dehydrovomifoliol Quantification in Plant Tissue using LC-MS/MS

This protocol provides a general framework for the quantification of dehydrovomifoliol in plant tissue using deuterated abscisic acid (ABA-d6) as an internal standard. Optimization may be required for specific plant matrices.

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 80:20:1 methanol (B129727):water:formic acid).

  • Add a known amount of ABA-d6 internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

  • Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with shaking.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute dehydrovomifoliol and ABA-d6 with 1 mL of methanol containing 1% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (hypothetical, requires optimization):

      • Dehydrovomifoliol: Q1: 223.1 -> Q3: 125.1 (quantifier), 167.1 (qualifier)

      • ABA-d6: Q1: 270.2 -> Q3: 159.1 (quantifier), 209.1 (qualifier)

4. Quantification:

  • Prepare a calibration curve by plotting the ratio of the peak area of dehydrovomifoliol to the peak area of ABA-d6 against the concentration of dehydrovomifoliol.

  • Determine the concentration of dehydrovomifoliol in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Table 1: Recommended Internal Standards for Dehydrovomifoliol Quantification

Internal Standard Type Compound Name Commercial Availability Advantages Disadvantages
Ideal (Isotopically Labeled) Deuterated DehydrovomifoliolNot readily availableCo-elutes with the analyte; experiences identical matrix effects and ionization efficiency.Requires custom synthesis, which can be expensive and time-consuming.
Recommended (Structural Analog) Deuterated Abscisic Acid (ABA-d6)Commercially available[1][2]Structurally and chemically similar to dehydrovomifoliol; corrects for variability in sample preparation and injection.[9][10]May have slightly different chromatographic retention times and ionization efficiencies than dehydrovomifoliol, requiring careful method validation.[11]

Table 2: Example Calibration Curve Data for Dehydrovomifoliol Quantification

Dehydrovomifoliol Conc. (ng/mL) Dehydrovomifoliol Peak Area ABA-d6 Peak Area Peak Area Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,498,5670.051
10153,8901,510,4560.102
50775,4501,505,3450.515
1001,540,8801,499,8761.027
5007,654,3201,502,1115.096

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Plant Tissue Sample Grinding Grind in Liquid N2 Sample->Grinding Extraction Add Extraction Solvent & ABA-d6 (IS) Grinding->Extraction Centrifugation Centrifuge & Collect Supernatant Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elute Analytes SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for dehydrovomifoliol quantification.

Dehydrovomifoliol_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (C20) IPP->GGPP Phytoene Phytoene (C40) GGPP->Phytoene Zeaxanthin Zeaxanthin Phytoene->Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin Xanthoxin Xanthoxin (C15) Neoxanthin->Xanthoxin ABA_aldehyde Abscisic Aldehyde Xanthoxin->ABA_aldehyde Dehydrovomifoliol Dehydrovomifoliol Xanthoxin->Dehydrovomifoliol Putative Pathway ABA Abscisic Acid ABA_aldehyde->ABA

Caption: Inferred biosynthetic pathway of dehydrovomifoliol.

References

Validation & Comparative

Comparative analysis of dehydrovomifoliol levels in drought-stressed vs. control plants.

Author: BenchChem Technical Support Team. Date: December 2025

Plants under drought stress exhibit a range of physiological and biochemical responses to mitigate cellular damage and conserve water. A key player in this response is the phytohormone abscisic acid (ABA), which regulates crucial processes such as stomatal closure to reduce water loss through transpiration. The biosynthesis of ABA is a complex process, and dehydrovomifoliol is recognized as a compound that can be converted to ABA within the plant. Therefore, an increase in ABA levels under drought conditions could logically suggest a concurrent modulation of its precursors, including dehydrovomifoliol.

General Experimental Approaches to Studying Metabolites in Drought-Stressed Plants

To investigate the levels of compounds like dehydrovomifoliol, researchers typically employ a series of established protocols. These methodologies are designed to induce and monitor drought stress in a controlled manner and to accurately extract and quantify specific metabolites from plant tissues.

Experimental Protocols

1. Induction and Monitoring of Drought Stress:

  • Controlled Water Deprivation: Plants are typically grown under controlled environmental conditions (e.g., specific light intensity, temperature, and humidity). Drought stress is induced by withholding water for a predetermined period. The level of stress can be categorized as mild, moderate, or severe based on the duration of water deprivation and the physiological state of the plant.

  • Soil Water Content (SWC) Monitoring: The degree of drought stress is often quantified by measuring the soil water content. For example, control plants might be maintained at 80-90% field capacity, while drought-stressed plants are subjected to a reduction in SWC to levels such as 40-50% or lower.

  • Physiological Monitoring: The physiological status of the plants is monitored by measuring parameters like relative water content (RWC) of the leaves, stomatal conductance, and photosynthetic rate. A significant decrease in these parameters indicates the onset and severity of drought stress.

2. Metabolite Extraction and Quantification:

  • Sample Collection and Preparation: Plant tissues (e.g., leaves, roots) are harvested from both control and drought-stressed plants, immediately frozen in liquid nitrogen to halt metabolic activity, and then lyophilized (freeze-dried). The dried tissue is ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, often using a mixture of methanol, water, and sometimes chloroform, to isolate a broad range of metabolites.

  • Purification and Quantification: The crude extract is then purified to isolate specific compounds of interest. Techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for separation and quantification. For definitive identification and precise measurement, HPLC is often coupled with Mass Spectrometry (LC-MS).

Conceptual Frameworks for Visualization

While specific data for dehydrovomifoliol is lacking, we can visualize the general workflow for its analysis and the established signaling pathway for its downstream product, ABA.

Experimental_Workflow cluster_stress Drought Stress Induction cluster_sampling Sampling & Preparation cluster_analysis Metabolite Analysis cluster_comparison Data Comparison Control Plants Control Plants Tissue Collection Tissue Collection Control Plants->Tissue Collection Control Group Drought-Stressed Plants Drought-Stressed Plants Drought-Stressed Plants->Tissue Collection Stressed Group Freezing & Lyophilization Freezing & Lyophilization Tissue Collection->Freezing & Lyophilization Grinding Grinding Freezing & Lyophilization->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Purification (e.g., HPLC) Purification (e.g., HPLC) Solvent Extraction->Purification (e.g., HPLC) Quantification (e.g., LC-MS) Quantification (e.g., LC-MS) Purification (e.g., HPLC)->Quantification (e.g., LC-MS) Comparative Analysis Comparative Analysis Quantification (e.g., LC-MS)->Comparative Analysis

Caption: A generalized experimental workflow for the comparative analysis of plant metabolites under drought stress.

ABA_Signaling_Pathway Drought Stress Drought Stress Dehydrovomifoliol Dehydrovomifoliol Drought Stress->Dehydrovomifoliol potential increase ABA Biosynthesis ABA Biosynthesis Dehydrovomifoliol->ABA Biosynthesis ABA ABA ABA Biosynthesis->ABA ABA Receptors ABA Receptors ABA->ABA Receptors Signal Transduction Cascade Signal Transduction Cascade ABA Receptors->Signal Transduction Cascade Stomatal Closure Stomatal Closure Signal Transduction Cascade->Stomatal Closure Stress-Responsive Gene Expression Stress-Responsive Gene Expression Signal Transduction Cascade->Stress-Responsive Gene Expression

Caption: A simplified diagram of the ABA signaling pathway initiated by drought stress, highlighting the position of dehydrovomifoliol as a precursor.

Comparing the efficacy of different extraction solvents for dehydrovomifoliol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different solvents for the extraction of dehydrovomifoliol, a bioactive compound with potential therapeutic applications. While direct comparative studies on various solvents for this specific compound are limited in publicly available literature, this guide synthesizes general principles of phytochemical extraction and detailed experimental data from established purification methods to offer a comprehensive overview for researchers.

Principles of Solvent Selection

The choice of solvent is a critical factor in the successful isolation of bioactive compounds from natural sources. The efficiency of extraction is largely governed by the principle of "like dissolves like," where the polarity of the solvent should ideally match the polarity of the target compound. Dehydrovomifoliol is a moderately polar compound, suggesting that solvents with intermediate polarity or solvent mixtures would be most effective for its extraction.

Commonly used solvents in phytochemical extraction include methanol (B129727), ethanol (B145695), acetone (B3395972), ethyl acetate (B1210297), and hexane (B92381), each offering different advantages in terms of selectivity and yield.[1][2] Polar solvents like methanol and ethanol are effective for extracting a broad range of polar compounds, while nonpolar solvents like hexane are suitable for lipids and other nonpolar constituents.[1][3] Acetone is a medium-polar solvent that can be particularly effective for compounds with intermediate polarity.[1][2]

Comparative Efficacy of Extraction Solvents

The following table provides a qualitative comparison of different solvents for the extraction of dehydrovomifoliol, based on general principles of solvent extraction. The quantitative data for the n-hexane-ethyl acetate-methanol-water system is derived from a documented study.[4][5]

Extraction Solvent/SystemProbable Relative YieldProbable Relative PurityRationale
Methanol Moderate to HighLow to ModerateAs a polar solvent, methanol is likely to extract dehydrovomifoliol along with a wide range of other polar impurities, potentially leading to a higher initial yield but lower purity.[1][2]
Ethanol Moderate to HighLow to ModerateSimilar to methanol, ethanol is a polar solvent that is considered safer for use. It is expected to co-extract various polar and some nonpolar compounds, affecting the purity of the initial extract.[1]
Acetone ModerateModerateBeing a medium-polar solvent, acetone may offer a better balance between yield and selectivity for the moderately polar dehydrovomifoliol, potentially resulting in a purer initial extract compared to highly polar solvents.[1][2]
Ethyl Acetate ModerateModerate to HighEthyl acetate is a moderately polar solvent that can be effective in extracting compounds like dehydrovomifoliol. It is often used in liquid-liquid partitioning for purification.
Hexane LowLowAs a nonpolar solvent, hexane is unlikely to be an effective solvent for the extraction of the moderately polar dehydrovomifoliol.
n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) 23 mg from 1 g crude sample [4][5]95% [4][5]This biphasic solvent system, used in High-Speed Counter-Current Chromatography (HSCCC), has been experimentally validated to yield high-purity (S)-dehydrovomifoliol.[4][5] The combination of solvents with varying polarities allows for effective partitioning and purification.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

The following protocol for the separation and purification of (S)-dehydrovomifoliol from Nitraria sibirica Pall. leaves is based on a published study.[4]

1. Sample Preparation:

  • Air-dry and powder the plant material (e.g., leaves of Nitraria sibirica Pall.).

  • Extract the powdered material with a suitable solvent (e.g., 70% ethanol) at room temperature.

  • Concentrate the extract under reduced pressure to obtain a crude sample.

2. HSCCC Instrumentation:

  • A High-Speed Counter-Current Chromatography system equipped with a multiphase coil.

  • A pump for solvent delivery.

  • A sample injection valve.

  • A UV detector for monitoring the effluent.

  • A fraction collector.

3. Solvent System Preparation:

  • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:5:1:5.

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper (stationary phase) and lower (mobile phase) before use.

4. HSCCC Separation:

  • Fill the HSCCC column with the upper phase (stationary phase).

  • Set the apparatus to rotate at a specific speed (e.g., 850 rpm).

  • Pump the lower phase (mobile phase) into the column at a defined flow rate (e.g., 2.0 mL/min).

  • Once the system reaches hydrodynamic equilibrium, inject the crude sample dissolved in a small volume of the biphasic solvent system.

  • Continuously monitor the effluent with the UV detector (e.g., at 254 nm).

  • Collect fractions based on the chromatogram peaks.

5. Analysis and Identification:

  • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of dehydrovomifoliol.

  • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[4]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the extraction and purification of dehydrovomifoliol.

Dehydrovomifoliol_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material crude_extraction Crude Extraction (e.g., with 70% Ethanol) plant_material->crude_extraction crude_extract Crude Extract crude_extraction->crude_extract hsccc HSCCC Separation (n-hexane-ethyl acetate- methanol-water) crude_extract->hsccc fractions Collected Fractions hsccc->fractions hplc Purity Analysis (HPLC) fractions->hplc structural_elucidation Structural Elucidation (MS, NMR) hplc->structural_elucidation pure_compound Pure Dehydrovomifoliol structural_elucidation->pure_compound

Caption: Experimental workflow for dehydrovomifoliol extraction and purification.

Conclusion

The selection of an appropriate extraction solvent is paramount for the efficient isolation of dehydrovomifoliol. While polar solvents like methanol and ethanol may provide a high initial yield, they often result in lower purity due to the co-extraction of other polar compounds. For achieving high purity, a multi-component solvent system coupled with a powerful separation technique like High-Speed Counter-Current Chromatography has been shown to be highly effective.[4][5] Researchers should consider the desired yield, purity, and available equipment when selecting an extraction and purification strategy for dehydrovomifoliol. Further empirical studies directly comparing single-solvent extractions would be beneficial to the scientific community.

References

Inter-laboratory comparison of analytical methods for phytohormone quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phytohormones is paramount for understanding plant development, stress responses, and for the discovery of novel therapeutic agents. This guide provides an objective comparison of common analytical methods used in inter-laboratory settings, supported by experimental data and detailed protocols.

The quantification of phytohormones, which are present at very low concentrations in complex plant matrices, presents a significant analytical challenge.[1][2] The choice of analytical method can significantly impact the accuracy, sensitivity, and reproducibility of results, making inter-laboratory comparisons difficult.[3][4] This guide focuses on the most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Comparison of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for phytohormone analysis due to its high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously.[2][5][6][7][8][9][10] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique but is generally limited to volatile and thermostable compounds and often requires derivatization.[5][11] Immunoassays, while offering a simpler workflow, can suffer from lower sensitivity and specificity, with the potential for cross-reactivity.[5][11]

A summary of the key performance characteristics of these methods is presented below.

FeatureLC-MS/MSGC-MSImmunoassays
Sensitivity Very HighHighModerate to High
Selectivity Very HighHighVariable, potential for cross-reactivity
Simultaneous Analysis Excellent for multiple analytes[1][9]Good for multiple analytesTypically for a single analyte or class
Sample Preparation Relatively simple, often requires extraction and filtration[9]More complex, often requires derivatization[9][11]Minimal sample preparation
Throughput HighModerateHigh

Quantitative Performance Data

The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of major phytohormone classes. These values can vary depending on the specific plant matrix, extraction procedure, and instrumentation used.

Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods

Phytohormone ClassAnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Auxins Indole-3-acetic acid (IAA)0.1 - 100>0.990.050.1[8]
Cytokinins trans-Zeatin (tZ)0.05 - 50>0.990.020.05[8]
Isopentenyladenine (iP)0.05 - 50>0.990.020.05[8]
Gibberellins Gibberellic acid (GA₃)0.5 - 200>0.990.20.5[8]
Abscisic Acid Abscisic acid (ABA)0.1 - 100>0.990.040.1[8]
Jasmonates Jasmonic acid (JA)0.2 - 100>0.990.10.2[8]
Salicylates Salicylic acid (SA)0.2 - 100>0.990.10.2[8]

Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for Phytohormones in Arabidopsis thaliana [3]

AnalyteRepeatability (RSD%)Within-Laboratory Reproducibility (RSD%)Inter-Laboratory Reproducibility (RSD%)Overall Recovery (%)
ABA <15<15<10~100
IAA <15<15<10~100
JA-Ile <15<15<10Not specified
SA <15<15<10Not specified
JA <15<15<10Not specified
OPDA <15<15<1067.95

Experimental Protocols

A generalized experimental workflow for phytohormone analysis is crucial for achieving reproducible results across different laboratories.

Sample Preparation

Proper sample collection and preparation are critical to minimize analyte degradation and remove interfering matrix components.[12]

  • Harvesting and Storage: Plant tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to halt metabolic processes.[12]

  • Homogenization: Frozen tissue is ground to a fine powder under liquid nitrogen to ensure efficient extraction.[8]

  • Extraction: Phytohormones are typically extracted with a cold solvent mixture, such as methanol:isopropanol:acetic acid, often containing isotope-labeled internal standards to correct for analyte loss during sample preparation.[12]

  • Purification: Solid-phase extraction (SPE) is commonly used to remove interfering compounds and concentrate the phytohormones.[1][12]

LC-MS/MS Analysis
  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the phytohormones.[8] The mobile phase usually consists of a gradient of water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid to improve ionization.[8]

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer is often employed for its high sensitivity and selectivity in targeted analysis.[9] Electrospray ionization (ESI) is the most common ionization technique.

Visualization of Workflows and Pathways

To further clarify the processes involved in phytohormone analysis and their biological context, the following diagrams are provided.

G cluster_collection Sample Collection & Preparation cluster_analysis Analytical Stage cluster_data Data Processing Harvesting Plant Tissue Harvesting (Flash-freeze in Liquid N2) Grinding Cryogenic Grinding Harvesting->Grinding Extraction Solvent Extraction (with Internal Standards) Grinding->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation (Reversed-Phase C18) Purification->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Data Validation Quantification->Validation

Caption: General experimental workflow for phytohormone quantification.

G cluster_pathway Simplified Auxin Signaling Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF inhibits Response Auxin-Responsive Gene Expression ARF->Response activates

Caption: Simplified diagram of the auxin signaling pathway.

References

Dehydrovomifoliol's Cytotoxic Profile in Comparison to Other Sesquiterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of dehydrovomifoliol and other selected sesquiterpenoids. This document synthesizes available experimental data to offer insights into their potential as anticancer agents.

While research into the cytotoxic properties of the sesquiterpenoid dehydrovomifoliol is ongoing, preliminary studies suggest a potential for anticancer activity. This guide contrasts the current understanding of dehydrovomifoliol's effects with those of other well-studied sesquiterpenoids, providing a framework for future investigation.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for dehydrovomifoliol and a selection of other sesquiterpenoids against various cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.

CompoundClassCancer Cell LineIC50 (µM)Reference
Dehydrovomifoliol ApocarotenoidHONE-1 (Nasopharyngeal Carcinoma)4.0 - 5.7[1]
KB (Oral Epidermoid Carcinoma)4.0 - 5.7[1]
HT29 (Colorectal Carcinoma)4.0 - 5.7[1]
EoL-1 (Eosinophilic Leukemia)Present in active fraction[1]
MV4-11 (Acute Myeloid Leukemia)Present in active fraction[1]
Costunolide GermacranolideOVCAR-3 (Ovarian Cancer)1.6 - 3.5 (µg/mL)
HepG2 (Liver Cancer)1.6 - 3.5 (µg/mL)
HeLa (Cervical Cancer)1.6 - 3.5 (µg/mL)
Dehydrocostuslactone GuaianolideOVCAR-3 (Ovarian Cancer)1.6 - 3.5 (µg/mL)
HepG2 (Liver Cancer)1.6 - 3.5 (µg/mL)
HeLa (Cervical Cancer)1.6 - 3.5 (µg/mL)
Artemisinin CadinanolideMolt-4 (T-cell Leukemia)Apoptosis-inducing[2]
MDA-MB-231 (Breast Cancer, Cisplatin-resistant)Pro-apoptotic effects[2]
Cynaropicrin GuaianolideU937 (Leukemia)Induces apoptosis[2]
Eol-1 (Leukemia)Induces apoptosis[2]
Jurkat T (Leukemia)Induces apoptosis[2]
Drimartol A Sesquiterpene Coumarin EtherHO8910 (Ovarian Cancer)17.94 - 22.3[2]
95-D (Lung Cancer)17.94 - 22.3[2]
QGY (Liver Cancer)17.94 - 22.3[2]
HeLa (Cervical Cancer)17.94 - 22.3[2]

Note: For some compounds, specific IC50 values were not available in the reviewed literature; instead, their pro-apoptotic or cytotoxic activities were described.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of sesquiterpenoid cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (Dehydrovomifoliol, other sesquiterpenoids)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[5][6]

  • Incubation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[5][6]

  • Solubilization: Remove the MTT solution and add 100-130 µL of the solubilization solution to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][6]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[7]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate a general experimental workflow for assessing cytotoxicity and a simplified representation of apoptosis induction.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates treatment Treat with Dehydrovomifoliol or other Sesquiterpenoids start->treatment viability_assay MTT Assay for Cell Viability treatment->viability_assay apoptosis_assay Annexin V-FITC Assay for Apoptosis treatment->apoptosis_assay ic50 Calculate IC50 Values viability_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry results Comparative Analysis of Cytotoxic Effects ic50->results flow_cytometry->results

General experimental workflow for cytotoxicity assessment.

apoptosis_pathway cluster_trigger Apoptotic Trigger cluster_signaling Signaling Cascade cluster_execution Execution Phase sesquiterpenoid Sesquiterpenoid Compound (e.g., Dehydrovomifoliol) mitochondrial_pathway Mitochondrial Pathway (Bax/Bcl-2 regulation) sesquiterpenoid->mitochondrial_pathway Induces caspase_activation Caspase Activation (e.g., Caspase-3, -9) ps_externalization Phosphatidylserine (PS) Externalization caspase_activation->ps_externalization dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation mitochondrial_pathway->caspase_activation Leads to apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies

References

Quantitative Comparison of Dehydrovomifoliol Across Plant Organs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution of bioactive compounds within a plant is crucial for targeted extraction and maximizing yield. This guide provides a comparative overview of dehydrovomifoliol, a C13-norisoprenoid with various reported biological activities, across different plant organs. Due to a lack of direct quantitative comparisons of dehydrovomifoliol in the literature, this guide utilizes data on related C13-norisoprenoids in grapevine (Vitis vinifera) as a representative model.

Data Summary: Distribution of C13-Norisoprenoids in Grapevine Organs

Dehydrovomifoliol belongs to the C13-norisoprenoid class of compounds, which are derived from the degradation of carotenoids. Research in grapevine (Vitis vinifera) indicates that the concentration and composition of these compounds vary significantly between different plant organs and developmental stages. The following table summarizes the relative abundance and changes of C13-norisoprenoids in various parts of the grapevine.

Plant OrganRelative Abundance/Concentration of C13-NorisoprenoidsKey Findings
Leaves Present, generally as odorless glycosidic conjugates.Norisoprenoids are found in grape leaves, often bound to sugars, which can later be released to contribute to aroma profiles.
Flowers Present, primarily as glycosidic conjugates.[1]The presence of norisoprenoids in flowers suggests a potential role in pollination or defense.
Berries (Fruit) Concentration and composition are highly dependent on the developmental stage.[2]Total β-damascenone, TDN (1,1,6-trimethyl-1,2-dihydronaphthalene), and vitispirane (B1609481) levels increase dramatically during the later stages of ripening.[2] In contrast, the concentrations of α-ionone and β-ionone show less significant changes during ripening.[2]
Stems Data not readily available in the reviewed literature.Further research is needed to quantify dehydrovomifoliol and other C13-norisoprenoids in grapevine stems.
Roots Data not readily available in the reviewed literature.The distribution of C13-norisoprenoids in the root system of grapevines is an area requiring further investigation.

Experimental Protocols

The quantification of dehydrovomifoliol and other C13-norisoprenoids in plant tissues typically involves extraction followed by chromatographic analysis.

Sample Preparation and Extraction
  • Plant Material Collection: Collect fresh plant material from the desired organs (leaves, fruits, stems, roots, flowers). It is crucial to handle samples under conditions that minimize degradation, such as on ice and protected from light.

  • Homogenization: Freeze the collected tissue in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic mill.

  • Extraction:

    • For the analysis of free and glycosidically bound C13-norisoprenoids, a solid-phase extraction (SPE) method is commonly employed.

    • Suspend the powdered plant material in a suitable buffer (e.g., citrate (B86180) buffer at a low pH).

    • Pass the extract through an SPE cartridge (e.g., C18) to adsorb the compounds of interest.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the free volatile compounds with a non-polar solvent like dichloromethane.

    • Subsequently, elute the glycosidically bound compounds with a more polar solvent such as methanol (B129727) or ethyl acetate.

  • Hydrolysis of Glycosides (Optional): To analyze the total potential of C13-norisoprenoids, the glycosidic fraction can be subjected to acid or enzymatic hydrolysis to release the volatile aglycones.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is the standard instrument for the analysis of volatile compounds like dehydrovomifoliol.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for separation.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: The extracted and concentrated sample is injected into the GC inlet.

  • Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectra and retention times of the analytes with those of authentic standards.

  • Quantification: Quantification is typically performed using an internal standard method. A known amount of a stable isotope-labeled analogue or a compound with similar chemical properties is added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of dehydrovomifoliol in plant organs.

experimental_workflow plant_material Plant Material (Leaf, Stem, Root, Fruit, Flower) homogenization Homogenization (Liquid Nitrogen) plant_material->homogenization extraction Solid-Phase Extraction (SPE) homogenization->extraction free_fraction Free Volatiles Fraction extraction->free_fraction glycosidic_fraction Glycosidic Fraction extraction->glycosidic_fraction gcms_analysis GC-MS Analysis free_fraction->gcms_analysis hydrolysis Acid/Enzymatic Hydrolysis glycosidic_fraction->hydrolysis hydrolyzed_aglycones Released Aglycones hydrolysis->hydrolyzed_aglycones hydrolyzed_aglycones->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for dehydrovomifoliol quantification.

References

Dehydrovomifoliol's role in stress signaling compared to other molecules like nitric oxide.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the roles of dehydrovomifoliol and nitric oxide in plant stress signaling, supported by experimental data and methodologies.

In the intricate network of plant stress signaling, various molecules play pivotal roles in orchestrating responses to adverse environmental conditions. Among these, nitric oxide (NO) has been extensively studied and recognized as a key signaling molecule. In contrast, dehydrovomifoliol, a catabolite of the major stress hormone abscisic acid (ABA), remains a subject of limited investigation regarding its direct role in plant stress signaling. This guide provides a comprehensive comparison of the known functions of dehydrovomifoliol and nitric oxide in plant stress responses, highlighting the current state of knowledge and identifying areas for future research.

Overview of Dehydrovomifoliol and Nitric Oxide

Dehydrovomifoliol is a C13-norisoprenoid derived from the degradation of carotenoids and is known as a catabolite of abscisic acid (ABA), particularly through the action of soil bacteria.[1] Its direct role as a signaling molecule in plant stress responses is not well-established, with available evidence primarily pointing towards phytotoxic effects at higher concentrations.[2]

Nitric Oxide (NO) is a gaseous free radical that acts as a crucial signaling molecule in a wide array of physiological processes in plants, including responses to both biotic and abiotic stress. It is involved in mediating hormonal actions, interacting with reactive oxygen species (ROS), and modulating gene expression and protein activity to enhance plant adaptation to stressful environments.

Comparative Analysis of Roles in Stress Signaling

The following table summarizes the known roles and effects of dehydrovomifoliol and nitric oxide in plant stress signaling. It is important to note the significant disparity in the amount of available research for these two molecules.

FeatureDehydrovomifoliolNitric Oxide (NO)
Primary Role in Stress Primarily an ABA catabolite; potential phytotoxic effects.[1][2]Key signaling molecule in response to a wide range of abiotic and biotic stresses.
Biosynthesis/Origin Catabolism of abscisic acid, particularly by soil microorganisms.[1]Synthesized in plants via oxidative and reductive pathways involving enzymes like nitrate (B79036) reductase.
Effect on Stomatal Closure A related compound, vomifoliol (B113931), has been shown to induce stomatal closure, suggesting a potential similar role for dehydrovomifoliol.[3]Induces stomatal closure as a downstream component of ABA signaling.
Effect on Seed Germination & Root Growth Inhibits seed germination and root elongation at high concentrations.[2]Can promote or inhibit seed germination and root growth depending on the concentration and environmental conditions.
Interaction with Other Molecules As an ABA catabolite, its presence is linked to ABA metabolism.Interacts with reactive oxygen species (ROS), phytohormones (e.g., ABA, auxin, jasmonic acid), and various proteins through post-translational modifications.
Signaling Pathway No defined signaling pathway has been elucidated in plants.Well-defined signaling pathways involving cGMP, protein kinases, and transcriptional regulation.

Signaling Pathways and Molecular Interactions

Nitric Oxide Signaling Pathway

Nitric oxide's role in stress signaling is multifaceted. Upon perception of a stress stimulus, NO production is induced. NO can then activate downstream responses through various mechanisms, including the activation of guanylate cyclase to produce cyclic GMP (cGMP), a secondary messenger. NO can also directly modify proteins through S-nitrosylation, affecting their function. A simplified representation of the NO signaling pathway in response to stress is depicted below.

NitricOxide_Signaling Stress Abiotic/Biotic Stress NO_Synthase NO Synthesis (e.g., Nitrate Reductase) Stress->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO GC Guanylate Cyclase NO->GC S_Nitrosylation S-nitrosylation of Proteins NO->S_Nitrosylation cGMP cGMP GC->cGMP Protein_Kinases Protein Kinases cGMP->Protein_Kinases Transcription_Factors Transcription Factors Protein_Kinases->Transcription_Factors S_Nitrosylation->Transcription_Factors Stress_Response Stress Response Genes (e.g., antioxidant enzymes) Transcription_Factors->Stress_Response ABA_Metabolism cluster_ABA_Biosynthesis ABA Biosynthesis Carotenoids C40 Carotenoids Xanthophylls Xanthophylls Carotenoids->Xanthophylls NCED 9-cis-epoxycarotenoid dioxygenase (NCED) Xanthophylls->NCED Stress-induced Xanthoxin Xanthoxin NCED->Xanthoxin ABA_Aldehyde Abscisic Aldehyde Xanthoxin->ABA_Aldehyde AAO Aldehyde Oxidase (AAO) ABA_Aldehyde->AAO ABA Abscisic Acid (ABA) AAO->ABA ABA_Catabolism ABA Catabolism (e.g., by soil bacteria) ABA->ABA_Catabolism Dehydrovomifoliol Dehydrovomifoliol ABA_Catabolism->Dehydrovomifoliol DHV_Stomatal_Assay Plant_Material Prepare epidermal peels from a model plant (e.g., Arabidopsis thaliana) Incubation Incubate epidermal peels in the respective solutions under light for a defined period (e.g., 2 hours) Plant_Material->Incubation Incubation_Solutions Prepare incubation solutions: - Control (buffer) - ABA (positive control) - Dehydrovomifoliol (various concentrations) Incubation_Solutions->Incubation Microscopy Mount epidermal peels on a microscope slide and observe under a light microscope Incubation->Microscopy Image_Acquisition Capture images of multiple stomata for each treatment group Microscopy->Image_Acquisition Measurement Measure stomatal aperture (width and length of the stomatal pore) using image analysis software Image_Acquisition->Measurement Data_Analysis Statistically analyze the data to compare the effects of dehydrovomifoliol to the control and ABA treatments Measurement->Data_Analysis

References

Comparative Guide to Metabolomic Profiling of the ABA Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the metabolomic profiling of the abscisic acid (ABA) degradation pathway, tailored for researchers, scientists, and drug development professionals. It focuses on the quantitative comparison of ABA and its catabolites in wild-type organisms versus those with genetic modifications in the core degradation pathway.

Introduction to ABA Degradation

Abscisic acid (ABA) is a critical phytohormone that regulates key physiological processes, including seed dormancy, germination, and responses to abiotic stress.[1][2] The concentration of active ABA is tightly controlled through a balance of biosynthesis and catabolism. The primary catabolic pathway is initiated by ABA 8'-hydroxylase, an enzyme encoded by the CYP707A gene family.[1][3][4][5] This enzyme converts ABA into 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA). PA is then converted to dihydrophaseic acid (DPA). Another key metabolic route is the conjugation of ABA to form ABA-glucose ester (ABA-GE). Understanding the flux through this pathway is crucial for deciphering how plants modulate their response to environmental cues.

Key ABA Degradation Pathway

The catabolism of ABA primarily occurs through oxidation and conjugation. The oxidative pathway, mediated by CYP707A enzymes, is considered the major route for inactivating ABA.

ABADegradation cluster_oxidation Oxidative Pathway cluster_conjugation Conjugation Pathway ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA CYP707A (ABA 8'-hydroxylase) ABAGE ABA-Glucose Ester (ABA-GE) ABA->ABAGE UGT DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase ABA_main ABA_main->ABA ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis arrow arrow A 1. Plant Tissue Collection (e.g., Seeds, Leaves) B 2. Flash Freeze in Liquid N₂ A->B C 3. Homogenization B->C D 4. Add Extraction Solvent (e.g., 80% Methanol) + Internal Standard (d₆-ABA) C->D E 5. Centrifugation & Supernatant Collection D->E F 6. Solid-Phase Extraction (SPE) Cleanup E->F G 7. Dry & Reconstitute F->G H 8. LC-MS/MS Analysis G->H I 9. Data Processing & Quantification H->I LogicalComparison WT Wild-Type (WT) (Functional CYP707A2) WT_ABA Normal ABA Level WT->WT_ABA Normal Degradation WT_PA_DPA Normal PA & DPA Levels WT->WT_PA_DPA Normal Degradation Mutant cyp707a2 Mutant (Non-functional CYP707A2) Mutant_ABA High ABA Level Mutant->Mutant_ABA Blocked Degradation Mutant_PA_DPA Low PA & DPA Levels Mutant->Mutant_PA_DPA Blocked Degradation

References

Safety Operating Guide

Proper Disposal of (Rac)-Dehydrovomifoliol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of (Rac)-Dehydrovomifoliol based on established best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the SDS from your supplier for definitive disposal instructions.

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide outlines the recommended procedures for the disposal of this compound, a bisnorsesquiterpene compound, to minimize environmental impact and ensure personnel safety.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below. This information is essential for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
CAS Number 15764-81-5
Appearance Not specified in available literature
Solubility Not specified in available literature
Storage Temperature -20°C (as recommended by some suppliers)

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. This prevents potentially hazardous chemical reactions.

2. Waste Collection:

  • Collect all materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and rinsed glassware.

  • For liquid waste, use a dedicated, leak-proof, and chemically compatible container.

  • For solid waste (e.g., contaminated labware), use a separate, clearly labeled, and sealed container.

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is cool, dry, and away from sources of ignition or incompatible chemicals.

5. Disposal Request and Pickup:

  • Once the waste container is full or has reached the storage time limit set by your institution, submit a chemical waste pickup request to your EHS department.

  • Follow your institution's specific procedures for waste pickup scheduling and documentation.

Disposal Workflow

General Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Identify & Segregate This compound Waste B Collect in a Dedicated Container A->B C Properly Label Container - Chemical Name - Hazard Information - Date B->C D Store in a Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Submit a Chemical Waste Pickup Request to EHS E->F G EHS Collects and Transports to a Licensed Disposal Facility F->G H Final Treatment/Disposal (e.g., Incineration) G->H

Caption: General workflow for the safe disposal of this compound waste in a laboratory setting.

Essential Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures. Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Regulatory Compliance: Always adhere to your local, state, and federal regulations regarding hazardous waste management.

By following these guidelines and consulting with your institution's safety professionals, you can ensure the responsible and safe disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.

Personal protective equipment for handling (Rac)-Dehydrovomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Rac)-Dehydrovomifoliol

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the handling and disposal of this compound. By adhering to these procedural steps, you can minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A conservative approach to personal protective equipment is mandatory due to the lack of specific toxicity data. The minimum recommended PPE for handling this compound is outlined below.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against potential splashes of the oily substance.
Skin Protection - Gloves: Nitrile or neoprene gloves (double-gloving is recommended). - Lab Coat: Chemical-resistant lab coat. - Footwear: Closed-toe, chemical-resistant shoes.Prevents skin contact with a substance of unknown toxicity. Glove material should be selected for broad chemical resistance; frequent changes are advised.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the substance outside of a certified chemical fume hood or when there is a risk of aerosolization.
Safe Handling Procedures

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Experimental Protocol: Standard Handling of this compound

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, plastic-backed paper.

  • Weighing and Aliquoting:

    • If the compound is in a solid form, handle it carefully to avoid generating dust.

    • If it is an oil, as is sometimes the case with natural extracts, use a positive displacement pipette or a glass syringe for accurate transfer.

  • Dissolving: When preparing solutions, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place. The label should include the compound name, date received, and any known hazard information.

  • Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

All waste materials containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Table 2: Waste Disposal Plan

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, absorbent paper, pipette tips) in a dedicated, labeled, and sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Empty Containers Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.
Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Table 3: Emergency Response Plan

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and contaminated cleaning supplies in a sealed container for hazardous waste disposal. Decontaminate the spill area.
Large Spill Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for the safe handling and disposal of this compound.

G Figure 1: Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh/Aliquot Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 store1 Store Compound Securely handle2->store1 clean2 Dispose of Contaminated Materials clean1->clean2 G Figure 2: Chemical Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill absorb Absorb with Inert Material small_spill->absorb Yes evacuate Evacuate Area large_spill->evacuate Yes collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose notify Notify EHS evacuate->notify

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-Dehydrovomifoliol
Reactant of Route 2
Reactant of Route 2
(Rac)-Dehydrovomifoliol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.